methyl 6-cyano-1H-indole-2-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-cyano-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)10-5-8-3-2-7(6-12)4-9(8)13-10/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOVWALYWVUEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427997 | |
| Record name | methyl 6-cyano-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104291-83-0 | |
| Record name | methyl 6-cyano-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Guide to the Synthesis and Characterization of Methyl 6-cyano-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of methyl 6-cyano-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines a plausible synthetic pathway, details experimental protocols, and presents key analytical data for the characterization of this versatile molecule.
Introduction
This compound (CAS No. 104291-83-0) is a crucial building block in organic synthesis, particularly in the field of medicinal chemistry. Its indole scaffold, substituted with both an electron-withdrawing cyano group and a methyl ester, offers multiple reaction sites for further functionalization. This makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, including those targeting the central nervous system.
Synthesis Pathway
A common and effective method for the synthesis of indole derivatives is the Fischer indole synthesis. This approach involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, a potential route starts from 4-cyanophenylhydrazine and a pyruvate derivative.
Caption: Fischer Indole Synthesis of the target molecule.
Experimental Protocols
General Fischer Indole Synthesis Protocol:
-
Hydrazone Formation:
-
To a solution of 4-cyanophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol, acetic acid), add a stoichiometric equivalent of methyl pyruvate.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding hydrazone.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Cyclization:
-
Once the hydrazone formation is complete, an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) is added.
-
The mixture is then heated to induce cyclization. The reaction temperature and time will vary depending on the chosen catalyst and solvent.
-
Upon completion, the reaction mixture is cooled and neutralized with a base.
-
-
Work-up and Purification:
-
The product is typically extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
-
Hydrolysis of this compound:
A published patent provides a protocol for the hydrolysis of the title compound to its corresponding carboxylic acid.
-
To a suspension of this compound (1.00 g, 5.00 mmol) in methanol (15 mL), 1 M sodium hydroxide (7.5 mL, 7.49 mmol) is added at ambient temperature.[1]
-
The mixture is stirred at 40°C for 2 hours.[1]
-
After cooling to room temperature, the reaction is acidified with 2M HCl (5 mL), and water (20 mL) is added.[1]
-
The resulting precipitate is collected by vacuum filtration and washed with water (50 mL).[1]
Characterization Data
Comprehensive, experimentally-derived spectral data for this compound is not available in the searched public literature. However, based on the known chemical shifts of similar indole derivatives, a predicted summary of the expected spectral data is provided in the tables below. Researchers should verify this data with their own experimental findings.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.0 | br s | 1H | N-H |
| ~7.9 | d | 1H | H-4 |
| ~7.6 | d | 1H | H-7 |
| ~7.4 | dd | 1H | H-5 |
| ~7.1 | s | 1H | H-3 |
| ~3.9 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~162 | C=O (ester) |
| ~138 | C-7a |
| ~135 | C-2 |
| ~128 | C-3a |
| ~127 | C-5 |
| ~125 | C-4 |
| ~120 | C-7 |
| ~119 | -CN |
| ~108 | C-6 |
| ~104 | C-3 |
| ~52 | -OCH₃ |
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch |
| ~2230 | C≡N stretch |
| ~1720 | C=O stretch |
| ~1600-1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Assignment |
| 200.06 | [M]⁺ |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization.
Conclusion
This compound is a valuable synthetic intermediate. While detailed, peer-reviewed synthetic and characterization data is not widely disseminated in the public domain, this guide provides a strong theoretical and practical framework for its preparation and analysis based on established chemical principles. The provided protocols and predicted data serve as a valuable resource for researchers engaged in the synthesis of novel indole-based compounds for pharmaceutical and other applications. It is recommended that all experimental work be conducted with appropriate safety precautions and that all results be validated by thorough analytical testing.
References
A Comprehensive Technical Guide to the Spectroscopic Data of Methyl 6-cyano-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for methyl 6-cyano-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of public domain raw data, this guide combines documented information for closely related analogs with established principles of spectroscopic interpretation to present a comprehensive profile, including predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also includes detailed, generalized experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the predicted and known spectroscopic data for this compound.
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 9.5 | br s | 1H | N-H |
| ~7.9 - 8.1 | d | 1H | H-4 |
| ~7.6 - 7.8 | d | 1H | H-7 |
| ~7.3 - 7.5 | dd | 1H | H-5 |
| ~7.1 - 7.2 | s | 1H | H-3 |
| ~3.9 - 4.0 | s | 3H | -OCH₃ |
Note: Predicted values are based on the analysis of similar indole derivatives. Actual chemical shifts and coupling constants may vary.
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~161 - 163 | C=O (ester) |
| ~137 - 139 | C-7a |
| ~130 - 132 | C-2 |
| ~127 - 129 | C-3a |
| ~125 - 127 | C-5 |
| ~122 - 124 | C-4 |
| ~120 - 122 | C-7 |
| ~118 - 120 | C≡N |
| ~105 - 107 | C-6 |
| ~102 - 104 | C-3 |
| ~52 - 53 | -OCH₃ |
Note: Predicted values are based on the analysis of similar indole derivatives.
Table 3: IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Medium | N-H stretch |
| ~2220 - 2230 | Strong | C≡N stretch |
| ~1700 - 1720 | Strong | C=O stretch (ester) |
| ~1600 - 1450 | Medium | C=C stretch (aromatic) |
| ~1200 - 1300 | Strong | C-O stretch (ester) |
Note: The nitrile (C≡N) and carbonyl (C=O) stretches are the most characteristic peaks for this molecule.
Table 4: Mass Spectrometry (MS) Data
-
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 200 | High | [M]⁺ (Molecular Ion) |
| 169 | Medium | [M - OCH₃]⁺ |
| 141 | Medium | [M - COOCH₃]⁺ |
| 114 | High | [M - COOCH₃ - HCN]⁺ |
Note: The molecular formula of this compound is C₁₁H₈N₂O₂ and its molecular weight is 200.19 g/mol . The fragmentation pattern is predicted based on the structure.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phasing, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Data Acquisition (EI Mode):
-
Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).
-
The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Physical and chemical properties of "methyl 6-cyano-1H-indole-2-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of methyl 6-cyano-1H-indole-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.
Chemical Identity and Physical Properties
This compound is a heterocyclic organic compound featuring an indole core structure. The presence of a cyano group at the 6-position and a methyl carboxylate group at the 2-position makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical field.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 104291-83-0 | [2] |
| Molecular Formula | C₁₁H₈N₂O₂ | [3] |
| Molecular Weight | 200.19 g/mol | [3] |
| Appearance | White to Yellow to Green powder to crystal | |
| Melting Point | 197.0 - 201.0 °C | |
| Boiling Point | Predicted: 453.4±25.0 °C | [1] |
| Density | Predicted: 1.40±0.1 g/cm³ | [1] |
| Solubility | Information not publicly available. Generally expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published in publicly accessible databases, the following tables provide expected ranges and representative data for similar indole structures.
Table 2: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~11-12 | br s | N-H (indole) |
| ~8.0 | s | H-7 |
| ~7.7 | d | H-4 |
| ~7.4 | dd | H-5 |
| ~7.2 | s | H-3 |
| ~3.9 | s | -OCH₃ |
Note: Predicted values are based on the analysis of similar indole-2-carboxylate and 6-cyanoindole derivatives. Actual experimental values may vary.
Table 3: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~162 | C=O (ester) |
| ~138 | C-7a |
| ~135 | C-2 |
| ~128 | C-3a |
| ~127 | C-4 |
| ~125 | C-5 |
| ~120 | -C≡N |
| ~115 | C-7 |
| ~105 | C-6 |
| ~103 | C-3 |
| ~52 | -OCH₃ |
Note: Predicted values are based on substituent effects and data from related indole compounds.
Table 4: Infrared (IR) Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H Stretch (indole) |
| ~2220 | C≡N Stretch (nitrile) |
| ~1720 | C=O Stretch (ester) |
| ~1600, ~1450 | C=C Stretch (aromatic) |
| ~1250 | C-O Stretch (ester) |
Note: Predicted values are based on characteristic vibrational frequencies of the functional groups present in the molecule.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Fischer indole synthesis.
Proposed Synthesis Workflow
The following diagram illustrates a potential workflow for the synthesis of this compound starting from 4-cyanophenylhydrazine and methyl pyruvate.
References
In-Depth Technical Guide: Methyl 6-Cyano-1H-indole-2-carboxylate (CAS 104291-83-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-cyano-1H-indole-2-carboxylate, with the CAS number 104291-83-0, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctionalized scaffold, featuring an indole nucleus, a cyano group, and a methyl ester, offers a rich platform for chemical derivatization. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role as a key intermediate in the development of targeted therapeutics.
Core Properties
This compound is a solid, typically appearing as a white to yellow or green powder or crystalline solid. Its core structure is fundamental to its utility in organic synthesis. The indole ring system is a prevalent motif in numerous biologically active compounds. The electron-withdrawing nature of the cyano group at the 6-position and the carboxylate at the 2-position influences the reactivity of the indole ring, making it a versatile precursor for a variety of chemical transformations.[1]
Physicochemical Data
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of the listed properties are predicted values due to the limited availability of experimentally determined data in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 104291-83-0 | - |
| Molecular Formula | C₁₁H₈N₂O₂ | - |
| Molecular Weight | 200.19 g/mol | - |
| Appearance | White to Yellow to Green powder to crystal | TCI Chemicals |
| Purity | >97.0% (GC) | TCI Chemicals |
| Melting Point | 197.0 to 201.0 °C | TCI Chemicals |
| Boiling Point (Predicted) | 426.5±45.0 °C (at 760 mmHg) | NINGBO INNO PHARMCHEM CO.,LTD. |
| Density (Predicted) | 1.37±0.1 g/cm³ | NINGBO INNO PHARMCHEM CO.,LTD. |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be conceptualized through established methods for indole formation, such as the Fischer, Reissert, or Bartoli indole syntheses. A plausible synthetic approach involves the cyclization of appropriately substituted phenylhydrazine with a pyruvate derivative.
The reactivity of this compound is characterized by the interplay of its three key functional groups:
-
Indole NH: The nitrogen atom can undergo N-alkylation or N-arylation to introduce substituents that can modulate the biological activity of the final compound.
-
Cyano Group: This versatile functional group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a wide range of synthetic possibilities.
-
Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceuticals.
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the potential synthesis and further derivatization of this compound.
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a key intermediate for the synthesis of complex bioactive molecules.[1] The indole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of the cyano and ester groups allows for the introduction of various pharmacophoric features.
Intermediate for Serotonin Receptor Modulators
One of the reported applications of this compound is as an intermediate in the synthesis of serotonin receptor modulators.[2] Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of therapeutic agents used to treat psychiatric disorders, such as depression and anxiety, as well as other conditions. The ability to functionalize the indole core of this compound at multiple positions makes it an attractive starting material for building a library of diverse compounds for screening against various 5-HT receptor subtypes.
Potential Role in the Synthesis of Kinase Inhibitors
While direct evidence is limited, the structural motifs present in this compound are found in various kinase inhibitors. For instance, a related compound, a 6-cyano-indole derivative, is a key intermediate in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[3][4] Although the specific compound in the Alectinib synthesis is a 3-carboxylic acid derivative, the general synthetic strategies and the importance of the 6-cyano-indole core are highly relevant.
Illustrative Signaling Pathway: ALK Inhibition
To illustrate the potential therapeutic relevance of compounds derived from a 6-cyano-indole core, the signaling pathway of Anaplastic Lymphoma Kinase (ALK) is presented. In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK fusion protein. This drives downstream signaling pathways that promote cell proliferation and survival. ALK inhibitors, like Alectinib, block the kinase activity of the ALK fusion protein, thereby inhibiting these oncogenic signals.
Safety and Handling
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical intermediate with considerable potential in the fields of drug discovery and materials science. Its versatile structure allows for the synthesis of a wide range of complex molecules. While detailed experimental and biological data for this specific compound are still emerging, its utility as a building block for bioactive molecules, such as potential serotonin receptor modulators and kinase inhibitors, is evident. Further research into the synthesis and applications of this compound is warranted and is likely to lead to the discovery of novel therapeutics and advanced materials.
References
The Advent of the Cyano Group in Indole Chemistry: A Technical Guide to Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the cyano (-CN) group into the indole scaffold has been a pivotal development in medicinal chemistry and materials science. This electron-withdrawing moiety profoundly influences the electronic properties of the indole ring, offering a versatile handle for further chemical transformations and modulating biological activity. This in-depth technical guide explores the discovery and history of cyano-substituted indole synthesis, providing a comprehensive overview of key methodologies, detailed experimental protocols, and a comparative analysis of their efficiencies.
A Historical Perspective: From Classical Reactions to Modern Innovations
The journey of cyano-substituted indole synthesis began in the mid-20th century, with early efforts focused on adapting established indole synthetic routes. One of the earliest documented syntheses of a cyanoindole, specifically 5-cyanoindole, is credited to Thesing, Semler, and Mohr in 1962.[1] Since then, a diverse array of synthetic strategies has emerged, broadly categorized into classical and modern methods.
Classical Synthetic Routes
The foundational methods for constructing the indole nucleus were instrumental in the initial preparation of cyano-substituted derivatives. These classical reactions, while still relevant, often require harsh conditions and have limitations in substrate scope and functional group tolerance.
-
Fischer Indole Synthesis: Discovered in 1883, the Fischer indole synthesis is a cornerstone of heterocyclic chemistry.[1] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of cyanoindoles, a cyanophenylhydrazine is typically used as the starting material.[2][3]
-
Leimgruber-Batcho Indole Synthesis: This method provides a versatile route to indoles from o-nitrotoluenes. The synthesis involves the formation of an enamine, followed by reductive cyclization.[4] It has been successfully applied to the synthesis of 6-cyanoindole from 4-methyl-3-nitrobenzonitrile.[5]
-
Sandmeyer Reaction: A reliable method for introducing a cyano group onto an aromatic ring, the Sandmeyer reaction has been employed in the synthesis of 4-cyanoindole.[6][7] This multi-step process typically starts from an amino-substituted indole, which is diazotized and then treated with a copper(I) cyanide.[6][8]
-
Rosenmund-von Braun Reaction: This reaction involves the cyanation of an aryl halide using copper(I) cyanide. It has been a prominent method for the synthesis of 5-cyanoindole from 5-bromoindole.[1]
Modern Synthetic Methodologies
Advances in organic synthesis have led to the development of more efficient and milder methods for the preparation of cyanoindoles. These modern techniques often offer improved atom economy, higher yields, and greater functional group compatibility.
-
Palladium-Catalyzed Cyanation: Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl nitriles. This approach can be applied to the cyanation of halo-indoles or through the direct C-H functionalization of the indole core.[5][9] Various cyanide sources can be employed, including potassium ferrocyanide and acetonitrile.[10]
-
One-Pot Syntheses: To improve efficiency and reduce waste, one-pot procedures have been developed. A notable example is the modified Madelung synthesis for 1,2-disubstituted 3-cyanoindoles, which proceeds from N-(o-tolyl)benzamides in a transition-metal-free, two-step, one-pot process.[11][12]
Comparative Analysis of Synthetic Methods
The choice of a synthetic route to a specific cyano-substituted indole depends on several factors, including the desired substitution pattern, scale of the reaction, and availability of starting materials. The following tables summarize quantitative data for various key synthetic methods.
| Method | Target Cyanoindole | Starting Material | Key Reagents | Yield (%) | Reference |
| Fischer Indole Synthesis | 5-Cyanoindoles | 4-Cyanophenylhydrazine Hydrochloride | Aldehyde/Ketone, Acid catalyst | Moderate | [13] |
| Leimgruber-Batcho | 6-Cyanoindole | 4-Methyl-3-nitrobenzonitrile | DMF-DMA, Fe, Acetic Acid | 48 | [5] |
| Sandmeyer Reaction | 4-Cyanoindole | 4-Aminoindole | NaNO₂, HCl, CuCN | 60-70 (Estimated) | [14] |
| Rosenmund-von Braun | 5-Cyanoindole | 5-Bromoindole | CuCN, NMP | ~98 | [15] |
| Palladium-Catalyzed | 6-Cyanoindole | 6-Bromoindole | Zn(CN)₂, Pd₂(dba)₃, dppf | High (Not specified) | [5] |
| Palladium-Catalyzed C-H | 3-Cyanoindoles | Indole | K₄[Fe(CN)₆], Pd(OAc)₂, Cu(OAc)₂ | Good to Excellent | [16] |
| One-Pot Modified Madelung | 1,2-disubstituted 3-cyanoindoles | N-(2-(bromomethyl)aryl)-N-arylbenzamide | KCN, DBN | Good to Excellent | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of cyano-substituted indoles.
Protocol 1: Synthesis of 5-Cyanoindole via Rosenmund-von Braun Reaction[1]
-
Materials: 5-Bromoindole, Cuprous Cyanide (CuCN), N-methylpyrrolidine (NMP), Ammonia water, n-Hexane.
-
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser, add 5-bromoindole (19.6 g, 0.1 mol) and N-methylpyrrolidine (200 mL).
-
Add cuprous cyanide (9.5 g, 0.106 mol) to the mixture.
-
Heat the reaction mixture to reflux at 85°C and maintain for approximately 12-16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ammonia water and stir.
-
Extract the product with n-hexane (2 x 30 mL).
-
Combine the organic layers and concentrate the solvent under reduced pressure.
-
Crystallize the crude product from the refrigerator for 2 hours.
-
Collect the solid product by suction filtration to yield 5-Cyanoindole.
-
Protocol 2: Synthesis of 4-Cyanoindole via Sandmeyer Reaction[6]
-
Materials: 4-Aminoindole, Concentrated HCl, Water, Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN).
-
Procedure:
-
Diazotization: Suspend 4-aminoindole (1 equivalent) in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice bath with vigorous stirring. Add a solution of sodium nitrite (1.1 equivalents) in cold water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 equivalents). Slowly add the cold diazonium salt solution to the CuCN mixture with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60-70 °C) until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent. Purify by standard methods.
-
Protocol 3: One-Pot Synthesis of 1,2-Disubstituted 3-Cyanoindoles[12]
-
Materials: Substituted N-(2-(bromomethyl)aryl)-N-arylbenzamide, Potassium Cyanide (KCN), Dimethyl Sulfoxide (DMSO), 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), Dichloromethane.
-
Procedure:
-
To a screw-cap vial equipped with a magnetic stir bar, add the corresponding benzyl bromide starting material (0.5 mmol), potassium cyanide (0.131 g, 2.0 mmol, 4 equivalents), and dimethyl sulfoxide (1 mL).
-
Seal the vial and place it in a preheated oil bath at 100 °C. Stir the mixture for 12 hours.
-
After 12 hours, add 1,5-diazabicyclo[4.3.0]non-5-ene (0.186 g, 1.5 mmol, 3 equivalents) to the reaction mixture.
-
Continue to stir the reaction mixture at 100 °C for an additional 12 hours.
-
After the second 12-hour period, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash them with water (3 x volumes).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Signaling Pathways and Applications
Cyano-substituted indoles are not only synthetic curiosities but also possess significant biological activities, making them valuable scaffolds in drug discovery. Their utility is exemplified by the antidepressant vilazodone, which is synthesized from 5-cyanoindole.[1]
Vilazodone's Dual-Action Mechanism
Vilazodone functions as a serotonin partial agonist and reuptake inhibitor (SPARI).[17] It combines selective serotonin reuptake inhibition (SSRI) with partial agonism at the 5-HT1A receptor.[18][19] This dual mechanism is believed to contribute to a faster onset of action and a potentially better side-effect profile compared to traditional SSRIs.[17][18]
Caption: Vilazodone's dual mechanism of action in the serotonergic synapse.
Broader Therapeutic Potential
Beyond depression, cyano-substituted indoles have shown promise as selective ligands for other neurological targets, such as dopamine D4 receptors, which are implicated in neuropsychiatric disorders.[20][21] The unique electronic properties conferred by the cyano group also make these compounds interesting for applications in materials science, particularly in the development of organic electronics.
Experimental and Logical Workflows
The synthesis and application of cyano-substituted indoles follow a logical progression from starting material selection to final product characterization and biological evaluation.
Caption: A generalized workflow for the synthesis of cyano-substituted indoles.
Conclusion
The synthesis of cyano-substituted indoles has evolved significantly from its early beginnings, with modern methods offering greater efficiency, versatility, and safety. These compounds continue to be of high interest to the scientific community, serving as crucial intermediates in the development of novel therapeutics and advanced materials. The methodologies and data presented in this guide provide a valuable resource for researchers engaged in the synthesis and application of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. benchchem.com [benchchem.com]
- 21. Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of Methyl 6-cyano-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-cyano-1H-indole-2-carboxylate is a highly functionalized indole derivative that serves as a versatile building block in the synthesis of complex heterocyclic systems for pharmaceutical and materials science applications.[1] Its unique arrangement of a reactive indole core, an electron-withdrawing cyano group, and a modifiable methyl ester presents a rich landscape for chemical transformations. This guide provides an in-depth analysis of the reactivity of this molecule and the compatibility of its functional groups with a range of common synthetic methodologies.
Core Reactivity and Functional Group Landscape
The reactivity of this compound is governed by the interplay of its three key functional groups: the indole ring system, the 6-cyano group, and the 2-methyl ester.
-
Indole Ring System: The indole nucleus is generally electron-rich and susceptible to electrophilic attack, primarily at the C3 position. However, the presence of the electron-withdrawing cyano group at the C6 position deactivates the ring towards electrophilic aromatic substitution.[2] The indole N-H is acidic and can be readily deprotonated and subsequently functionalized.
-
6-Cyano Group: The nitrile functionality is a versatile handle for a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[1] Its strong electron-withdrawing nature also influences the reactivity of the entire indole scaffold.
-
2-Methyl Ester: The methyl ester at the C2 position offers a site for modification, most commonly through hydrolysis to the corresponding carboxylic acid. This transformation allows for subsequent amide bond formation or other derivatizations.
The following sections detail specific, experimentally verified reactions, as well as plausible transformations based on the known reactivity of similarly substituted indole systems.
Key Chemical Transformations and Experimental Protocols
N-Alkylation of the Indole Nitrogen
The indole nitrogen can be readily alkylated under basic conditions. This is a common strategy to introduce substituents that can modulate the biological activity or physical properties of the molecule.
Reaction Scheme:
Experimental Protocol: Synthesis of Methyl 1-methyl-6-cyano-1H-indole-2-carboxylate [3]
To a solution of this compound (200 mg, 0.999 mmol) in dimethylformamide (DMF, 10 mL) are added potassium carbonate (K₂CO₃, 414 mg, 2.997 mmol) and methyl iodide (CH₃I, 284 mg, 1.998 mmol). The resulting mixture is stirred at room temperature for 1 hour. Upon completion, the reaction mixture is extracted with ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the product.
| Parameter | Value | Reference |
| Reactant | This compound | [3] |
| Reagents | K₂CO₃, CH₃I | [3] |
| Solvent | DMF | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 1 hour | [3] |
| Yield | Not explicitly stated |
Hydrolysis of the Methyl Ester
The methyl ester at the C2 position can be selectively hydrolyzed to the corresponding carboxylic acid under basic conditions. This provides a key intermediate for the synthesis of amides and other carboxylic acid derivatives.
Reaction Scheme:
Experimental Protocol: Synthesis of 6-Cyano-1H-indole-2-carboxylic acid [4][5]
To a suspension of this compound (1.00 g, 5.00 mmol) in methanol (MeOH, 15 mL) is added 1 M sodium hydroxide (NaOH, 7.5 mL, 7.49 mmol) at ambient temperature. The mixture is stirred at 40°C for 2 hours. After cooling to room temperature, the reaction is acidified with 2M hydrochloric acid (HCl, 5 mL) and water (20 mL) is added. The resulting precipitate is collected by vacuum filtration and washed with water (50 mL) to afford the carboxylic acid.
| Parameter | Value | Reference |
| Reactant | This compound | [4][5] |
| Reagents | 1 M NaOH, 2 M HCl | [4][5] |
| Solvent | MeOH | [4][5] |
| Temperature | 40 °C | [4][5] |
| Reaction Time | 2 hours | [4][5] |
| Yield | Not explicitly stated |
Electrophilic Substitution at the C3 Position: Vilsmeier-Haack Formylation
The C3 position of the indole ring, although deactivated by the 6-cyano group, is expected to be the most susceptible site for electrophilic attack. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at this position.
Reaction Scheme:
Proposed Experimental Protocol:
Based on general procedures for Vilsmeier-Haack reactions on indole derivatives, the following protocol is proposed:
To a cooled (0 °C) solution of dimethylformamide (DMF, 3 eq.) is added phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise. The mixture is stirred for 30 minutes to form the Vilsmeier reagent. A solution of this compound (1 eq.) in DMF is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched by pouring onto ice and basified with an aqueous solution of sodium hydroxide. The product is extracted with an organic solvent, dried, and purified by column chromatography.
| Parameter | Value | Reference |
| Reactant | This compound | Proposed |
| Reagents | POCl₃, DMF | Proposed |
| Solvent | DMF | Proposed |
| Temperature | 0 °C to Room Temperature | Proposed |
| Yield | Not determined |
Transformation of the 6-Cyano Group
The cyano group is a versatile functional handle that can be converted into other valuable moieties.
The selective reduction of the nitrile in the presence of the methyl ester is a key transformation. Catalytic hydrogenation or transfer hydrogenation are suitable methods.
Reaction Scheme:
Proposed Experimental Protocol (Transfer Hydrogenation):
To a solution of this compound (1 eq.) in a suitable solvent such as tetrahydrofuran (THF) or methanol (MeOH) is added triethylamine (Et₃N, 5-10 eq.) and formic acid (HCOOH, 5-10 eq.). Palladium on carbon (Pd/C, 10 mol%) is then added, and the mixture is stirred at a slightly elevated temperature (e.g., 40-60 °C) until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.
| Parameter | Value | Reference |
| Reactant | This compound | Proposed |
| Reagents | HCOOH, Et₃N, 10% Pd/C | Proposed |
| Solvent | THF or MeOH | Proposed |
| Temperature | 40-60 °C | Proposed |
| Yield | Not determined |
Hydrolysis of the nitrile to a carboxylic acid typically requires harsh acidic or basic conditions, which would also lead to the hydrolysis of the methyl ester. Therefore, a one-pot conversion to the dicarboxylic acid is expected.
Reaction Scheme:
Proposed Experimental Protocol:
A mixture of this compound (1 eq.) and a concentrated aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) is heated at reflux for several hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the dicarboxylic acid, which is then collected by filtration.
| Parameter | Value | Reference |
| Reactant | This compound | Proposed |
| Reagents | aq. HCl or aq. NaOH | Proposed |
| Temperature | Reflux | Proposed |
| Yield | Not determined |
Palladium-Catalyzed Cross-Coupling Reactions
For palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination, a halogenated precursor of this compound would be required. The following workflow illustrates a potential synthetic route and subsequent functionalization.
Workflow for Synthesis and Cross-Coupling:
Functional Group Compatibility
The presence of multiple functional groups in this compound necessitates careful consideration of reagent choice and reaction conditions to achieve selective transformations.
-
Acidic Conditions: Strong acidic conditions can lead to the hydrolysis of both the methyl ester and the cyano group. The indole ring is generally stable to acidic conditions, although prolonged exposure to strong acids at high temperatures can lead to degradation.
-
Basic Conditions: Strong bases will deprotonate the indole N-H and can hydrolyze the methyl ester. The cyano group is generally stable to mild basic conditions but can be hydrolyzed under more forcing conditions.
-
Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will likely reduce both the ester and the cyano group. More selective reagents, such as catalytic hydrogenation with Pd/C or transfer hydrogenation, are recommended for the selective reduction of the nitrile. Sodium borohydride (NaBH₄) is generally not strong enough to reduce either the ester or the nitrile under standard conditions.
-
Oxidizing Agents: The indole nucleus is susceptible to oxidation, so strong oxidizing agents should be avoided unless a specific transformation of the indole ring is desired.
-
Organometallic Reagents: Grignard reagents and organolithiums will react with the acidic N-H proton and can potentially add to both the ester and the cyano group. Protection of the N-H is often necessary before employing these reagents.
Conclusion
This compound is a richly functionalized molecule with significant potential as a scaffold in medicinal chemistry and materials science. A thorough understanding of the reactivity of its constituent functional groups is paramount for its successful application in complex synthetic campaigns. This guide provides a framework for the strategic manipulation of this versatile building block, enabling the rational design and synthesis of novel and diverse molecular architectures. Further exploration into the functionalization of this scaffold will undoubtedly continue to yield innovative compounds with significant potential.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of Methyl 6-cyano-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methyl 6-cyano-1H-indole-2-carboxylate is a versatile heterocyclic building block used in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structure, featuring an indole core, a cyano group, and a methyl ester, dictates its physicochemical properties, including solubility. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development.
Predicted Solubility Profile
The solubility of a compound is influenced by its polarity, hydrogen bonding capability, and molecular size. Based on the structure of this compound:
-
Polarity: The presence of the cyano (-C≡N) and methyl ester (-COOCH₃) groups, along with the N-H group of the indole ring, imparts a significant degree of polarity to the molecule.
-
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the nitrogen of the cyano group and the oxygens of the ester group can act as hydrogen bond acceptors.
-
Solvent Interactions:
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the solute, potentially leading to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents can interact through dipole-dipole interactions. While some literature indicates that similar compounds are sparingly soluble in DMSO, quantitative data is lacking.[2]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents due to the polar nature of the molecule.
-
Quantitative Solubility Data
A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to record their experimentally determined data.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Tetrahydrofuran (THF) | ||||
| Acetonitrile | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Toluene | ||||
| Hexane |
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)
This section details a standard and reliable method for determining the solubility of a solid compound in an organic solvent at a specific temperature.
4.1. Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of diluted solution (g/L)) x (Dilution factor)
Solubility (mol/L) = Solubility (g/L) / Molecular Weight of the compound
(Molecular Weight of this compound: 200.19 g/mol )
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for Solubility Determination.
Conclusion
While quantitative solubility data for this compound remains to be published, this guide provides a foundational understanding of its expected behavior in various organic solvents and a robust experimental protocol for its determination. The provided workflow and data table template will aid researchers in systematically generating and organizing this critical information, facilitating the compound's effective use in research and development.
References
An In-depth Technical Guide to the Thermogravimetric Analysis of Methyl 6-Cyano-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available thermogravimetric analysis (TGA) data for methyl 6-cyano-1H-indole-2-carboxylate is limited. This guide provides a comprehensive framework based on established principles of thermal analysis and the known behavior of related chemical structures. The experimental protocols and data presented herein are illustrative and should be adapted and verified for specific research applications.
Introduction
This compound is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The indole scaffold is a privileged structure in medicinal chemistry, and modifications such as cyano and carboxylate groups can significantly influence the molecule's chemical and physical properties.
Thermogravimetric analysis (TGA) is a fundamental technique in materials characterization, providing critical insights into the thermal stability, decomposition kinetics, and compositional analysis of a substance.[1][2] For drug development professionals, understanding the thermal behavior of an active pharmaceutical ingredient (API) or intermediate is paramount for determining shelf-life, developing stable formulations, and ensuring safety during manufacturing processes that may involve heating, such as drying or milling.[3][4][5]
This technical guide outlines a comprehensive approach to the thermogravimetric analysis of this compound. It details a generalized experimental protocol, presents hypothetical thermal decomposition data for illustrative purposes, and proposes a logical decomposition pathway based on the molecule's functional groups.
Experimental Protocol: Thermogravimetric Analysis
A generalized protocol for conducting TGA on a crystalline organic compound like this compound is provided below. This protocol is based on standard methodologies for pharmaceutical compounds.[3][5][6]
2.1 Instrumentation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer with a high-precision balance (sensitivity ≤ 0.1 µg) and a furnace capable of reaching at least 1000°C is required.[7][8]
-
Crucibles: Alumina or platinum crucibles are recommended due to their inertness at high temperatures.[9]
-
Calibration: Temperature and mass calibration should be performed regularly using certified reference materials (e.g., indium, zinc for temperature; standard weights for mass) to ensure data accuracy.[7][10]
2.2 Sample Preparation
-
Ensure the this compound sample is a fine, homogenous powder to promote uniform heating.
-
Accurately weigh 5-10 mg of the sample into a pre-tared TGA crucible.[9] A smaller sample size minimizes thermal gradients within the sample.[7]
-
Place the crucible onto the TGA balance.
2.3 TGA Method Parameters
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min is typically used to provide an inert atmosphere, preventing oxidative decomposition.[7][8]
-
Temperature Program:
-
Initial Isothermal Step: Hold at 30°C for 10 minutes to allow the furnace to equilibrate.
-
Heating Ramp: Increase the temperature from 30°C to 800°C at a linear heating rate of 10°C/min. This is a common heating rate that provides a good balance between resolution and experiment time.[2]
-
Final Isothermal Step (Optional): Hold at 800°C for 5-10 minutes to ensure complete decomposition.
-
-
Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.
The experimental workflow for conducting a TGA measurement is illustrated in the diagram below.
Caption: A flowchart illustrating the key stages of a thermogravimetric analysis experiment.
Data Presentation and Interpretation
The data from a TGA experiment is typically plotted as percent weight loss versus temperature. The first derivative of this curve (DTG curve) shows the rate of weight loss and helps to pinpoint the temperatures of maximum decomposition rates.[1]
3.1 Hypothetical TGA Data
As no specific data is available for this compound, the following table presents a hypothetical summary of expected TGA results. This data is projected based on the thermal behavior of indole derivatives and compounds with similar functional groups.
| Temperature Range (°C) | Weight Loss (%) | DTG Peak (°C) | Postulated Lost Fragment(s) |
| 30 - 250 | ~0% | - | No significant decomposition (thermally stable) |
| 250 - 350 | ~29.5% | ~320 | Methyl carboxylate group (·COOCH₃) or initial fragmentation |
| 350 - 450 | ~13.0% | ~410 | Cyano group as HCN |
| 450 - 600 | ~55.5% | ~525 | Fragmentation of the indole ring structure |
| > 600 | ~2.0% | - | Residual char |
3.2 Interpretation of Hypothetical Data
-
Thermal Stability: The compound is expected to be thermally stable up to approximately 250°C, which is a crucial parameter for storage and processing.
-
Decomposition Stages: The decomposition is predicted to occur in multiple steps. The initial weight loss is likely associated with the cleavage of the methyl ester group, which is a common initial fragmentation pathway for such esters. This is followed by the loss of the cyano group, potentially as hydrogen cyanide (HCN). The final major weight loss corresponds to the breakdown of the more stable indole aromatic ring system at higher temperatures.
Proposed Thermal Decomposition Pathway
The thermal decomposition of a complex organic molecule often involves a series of competing reactions. For this compound, the decomposition in an inert atmosphere is likely initiated at the more labile ester functional group, followed by the fragmentation of the cyano group and eventual breakdown of the heterocyclic ring.
The proposed logical pathway for the thermal decomposition is visualized below.
Caption: A logical diagram of the proposed multi-step thermal decomposition of the title compound.
This proposed pathway suggests that the ester group is the least thermally stable, followed by the cyano group. The indole nucleus itself possesses significant thermal stability and decomposes at higher temperatures. To definitively identify the evolved gaseous products at each stage, coupling the TGA instrument with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) would be necessary.
Conclusion
References
- 1. Methyl indole-2-carboxylate, 97% | Fisher Scientific [fishersci.ca]
- 2. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methyl indole-2-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl indole-2-carboxylate | 1202-04-6 [amp.chemicalbook.com]
Unveiling the Solid-State Architecture: A Technical Guide to the X-ray Crystal Structure of Indole-Based Carboxylates
An in-depth analysis of the crystallographic features of indole derivatives, exemplified by the structure of methyl 1H-indole-2-carboxylate, offering insights for researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search, the specific X-ray crystal structure of "methyl 6-cyano-1H-indole-2-carboxylate" is not publicly available in crystallographic databases or the scientific literature. This guide therefore utilizes the publicly available crystallographic data for the closely related analogue, methyl 1H-indole-2-carboxylate , as a representative example to illustrate the principles and data presentation requested. The experimental protocols and structural data presented herein pertain to methyl 1H-indole-2-carboxylate.
Introduction
Indole and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and biologically active compounds. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR), optimizing their physicochemical properties, and designing novel therapeutic agents. This technical guide provides a detailed overview of the X-ray crystal structure of methyl 1H-indole-2-carboxylate, a key building block in organic synthesis. The presented data and protocols offer a blueprint for the crystallographic analysis of related indole-based compounds.
Crystallographic Data Summary
The crystallographic data for methyl 1H-indole-2-carboxylate provides a quantitative description of its solid-state conformation and packing. These parameters are crucial for computational modeling, polymorph screening, and understanding intermolecular interactions.
| Parameter | Value |
| Empirical Formula | C₁₀H₉NO₂ |
| Formula Weight | 175.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 5.6463 (6) Å |
| b | 21.470 (3) Å |
| c | 7.3961 (9) Å |
| α | 90° |
| β | 112.015 (4)° |
| γ | 90° |
| Volume | 831.24 (17) ų |
| Z | 4 |
| Calculated Density | 1.399 Mg/m³ |
| Absorption Coefficient | 0.098 mm⁻¹ |
| F(000) | 368 |
Molecular Geometry
The determination of bond lengths and angles provides a precise picture of the molecular structure. Below is a selection of key geometric parameters for methyl 1H-indole-2-carboxylate.
| Bond | Length (Å) | Angle | Degrees (º) |
| N1-C2 | 1.373(3) | C7A-N1-C2 | 108.8(2) |
| C2-C3 | 1.423(3) | N1-C2-C3 | 110.1(2) |
| C3-C3A | 1.401(3) | C2-C3-C3A | 107.5(2) |
| C3A-C4 | 1.392(3) | C3-C3A-C4 | 132.0(2) |
| C4-C5 | 1.385(4) | C3A-C4-C5 | 118.8(2) |
| C5-C6 | 1.391(4) | C4-C5-C6 | 120.7(2) |
| C6-C7 | 1.391(3) | C5-C6-C7 | 121.2(2) |
| C7-C7A | 1.393(3) | C6-C7-C7A | 118.4(2) |
| N1-C7A | 1.385(3) | N1-C7A-C7 | 130.3(2) |
| C2-C8 | 1.473(3) | N1-C2-C8 | 122.0(2) |
| C8-O1 | 1.207(3) | O1-C8-O2 | 124.0(2) |
| C8-O2 | 1.336(3) | O1-C8-C2 | 124.7(2) |
| O2-C9 | 1.450(3) | C8-O2-C9 | 116.1(2) |
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of indole-2-carboxylate derivatives, based on established procedures for small organic molecules.
Synthesis of Methyl 1H-indole-2-carboxylate
A common route to methyl 1H-indole-2-carboxylate involves the Fischer indole synthesis or variations thereof. A typical laboratory-scale synthesis is outlined below.
Materials:
-
2-Oxo-propionic acid methyl ester
-
Phenylhydrazine
-
Ethanol
-
Concentrated sulfuric acid (catalyst)
Procedure:
-
A solution of phenylhydrazine in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
2-Oxo-propionic acid methyl ester is added dropwise to the stirred solution.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield methyl 1H-indole-2-carboxylate.
Crystallization
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Slow evaporation is a widely used technique for small organic molecules.
Materials:
-
Purified methyl 1H-indole-2-carboxylate
-
A suitable solvent system (e.g., ethanol, ethyl acetate/hexane)
-
Small, clean vials
Procedure:
-
A saturated solution of the compound is prepared by dissolving it in a minimal amount of a suitable solvent at room temperature or with gentle heating.
-
The solution is filtered to remove any insoluble impurities.
-
The clear solution is transferred to a clean vial, which is then loosely covered to allow for slow evaporation of the solvent.
-
The vial is left undisturbed in a vibration-free environment.
-
Crystals suitable for X-ray diffraction typically form over a period of several days to weeks.
X-ray Diffraction Data Collection and Structure Refinement
The following is a generalized workflow for single-crystal X-ray diffraction analysis.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (e.g., 150 K) to minimize thermal motion and potential radiation damage.
-
The unit cell parameters are determined from a preliminary set of diffraction images.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
The collected data is processed, including integration of reflection intensities and corrections for Lorentz and polarization effects.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the indole derivative to the final crystal structure analysis.
Caption: Workflow from synthesis to crystal structure determination.
Probing the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Methyl 6-cyano-1H-indole-2-carboxylate Derivatives
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activity screening of novel derivatives of methyl 6-cyano-1H-indole-2-carboxylate. This core scaffold has emerged as a versatile building block in medicinal chemistry, leading to the synthesis of derivatives with significant therapeutic potential, particularly in oncology.[1] This document outlines key experimental protocols, presents collated data on anticancer activities, and visualizes relevant biological pathways and experimental workflows.
The indole structure is a well-established "privileged" scaffold in drug discovery, forming the foundation of numerous biologically active compounds.[1] The strategic placement of a cyano group at the 6-position of the indole ring offers a valuable point for synthetic modification and can enhance interactions with biological targets.[1] Consequently, derivatives of this compound are being actively investigated for various therapeutic applications, including their potential as anticancer agents, enzyme inhibitors, and antimicrobial compounds.[1][2][3]
Synthesis and Anticancer Activity
A notable class of derivatives synthesized from the 6-cyanoindole core are 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridines. These compounds have demonstrated significant anti-proliferative activity against a range of human cancer cell lines.[4][5]
Experimental Protocol: Synthesis of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives
A one-pot reaction is typically employed for the synthesis of these derivatives.[1]
Materials:
-
Substituted 1-(1H-indol-3-yl)ethanones
-
Substituted benzaldehydes
-
Malononitrile
-
Ammonium acetate
-
Toluene
-
Ethanol
Procedure:
-
A solution of the appropriate substituted 1-(1H-indol-3-yl)ethanone (1 mmol), substituted benzaldehyde (1 mmol), and malononitrile (1 mmol) is prepared in toluene (20 mL).[1]
-
Ammonium acetate (8 mmol) is added to the solution.[1]
-
The reaction mixture is refluxed for 8-12 hours, with the progress monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.[1]
-
The precipitate is washed with ethanol to remove impurities and then recrystallized from a suitable solvent to yield the final product.[1]
Caption: General workflow for the synthesis of pyridine-indole hybrids.
In Vitro Anticancer Activity Screening
The cytotoxic potential of the synthesized derivatives is commonly assessed using the MTT assay against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability.[1]
Materials:
-
Cancer cell lines (e.g., A549, H460, HT-29, SMMC-7721)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.[1]
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period.
-
Following incubation, the treatment medium is removed, and MTT solution is added to each well.
-
The plates are incubated to allow the formazan crystals to form.
-
DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to a vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from a dose-response curve.[1]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the IC₅₀ values for a selection of the most promising 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives against various cancer cell lines.
| Compound | A549 (nM) | H460 (nM) | HT-29 (nM) | SMMC-7721 (nM) |
| 10 | - | - | - | - |
| 11 | - | - | - | - |
| 14 | - | - | - | - |
| 16 | - | - | - | - |
| 17 | - | - | - | - |
| 26 | - | - | - | - |
| 27 | 22 | 0.23 | 0.65 | 0.77 |
| 29 | - | - | - | - |
| 30 | - | - | - | - |
| 31 | - | - | - | - |
| MX-58151 (Reference) | 58 | 19 | 700 | 1530 |
| Data extracted from Zhang et al., 2011.[4] Note: Specific values for compounds other than 27 and the reference were not provided in the abstract. |
Compound 27 emerged as a particularly potent derivative, exhibiting significantly greater activity than the reference compound MX-58151 across all tested cell lines.[4]
Caption: Workflow of the MTT assay for assessing cell viability.
Mechanism of Action: Targeting Key Cellular Pathways
The anticancer effects of 6-cyanoindole derivatives are attributed to their interaction with crucial cellular pathways involved in cell proliferation and survival. Key mechanisms include the inhibition of tubulin polymerization, modulation of protein kinases, and inhibition of Poly (ADP-ribose) polymerase (PARP).[1]
Signaling Pathways
-
Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, these compounds can arrest the cell cycle and induce apoptosis.
-
Kinase Modulation: Many indole derivatives act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis.[6]
-
PARP Inhibition: Inhibition of PARP can impair DNA damage repair mechanisms, leading to cell death, particularly in cancers with existing DNA repair deficiencies.
Caption: Key signaling pathways targeted by 6-cyanoindole derivatives.
Antimicrobial and Other Biological Activities
Beyond their anticancer properties, indole derivatives are also being explored for their antimicrobial activities.[2] For instance, certain spiro[indole-3,4′-pyridine] derivatives have shown moderate antibacterial effects against Pseudomonas aeruginosa.[7] The indole scaffold is a key structural motif in a wide array of bioactive compounds, and its derivatives have been investigated for a multitude of therapeutic applications, including as inhibitors of monoamine oxidase (MAO) and HIV-1 integrase.[3][8]
Conclusion
Derivatives of this compound represent a promising and versatile class of compounds with significant potential in drug discovery. Their demonstrated potent in vitro anticancer activity, coupled with their ability to modulate key cellular pathways, underscores their importance as lead compounds for the development of novel therapeutics. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies are warranted to fully elucidate their therapeutic potential. This guide provides a foundational framework of the methodologies and current understanding of these compelling molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Serotonin Receptor Modulators Utilizing Methyl 6-Cyano-1H-indole-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-cyano-1H-indole-2-carboxylate is a highly versatile heterocyclic building block, pivotal in the synthesis of complex bioactive molecules. Its intrinsic functionalities—a reactive indole N-H, an electrophilic ester at the C2 position, and a synthetically malleable cyano group at the C6 position—make it an ideal starting material for the development of diverse chemical libraries targeting various pharmacological endpoints. This document provides detailed protocols for a modular, four-step synthetic sequence to generate a library of potential serotonin (5-HT) receptor modulators from this key intermediate. The strategic functionalization at the N1, C2, and C6 positions allows for a systematic exploration of the structure-activity relationships (SAR) essential for modern drug discovery.
Serotonin receptors, a family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel, are crucial regulators of a vast array of physiological and pathophysiological processes in the central and peripheral nervous systems. Their modulation is a key strategy in the treatment of numerous disorders, including depression, anxiety, schizophrenia, and migraines. The indole scaffold is a well-established pharmacophore for high-affinity ligands of various serotonin receptor subtypes. The synthetic pathway detailed herein enables the generation of novel indole-2-carboxamides and indole-6-methylamines, classes of compounds with known affinity for serotonergic targets.
Synthetic Workflow Overview
The following diagram outlines the proposed four-step synthetic pathway for the generation of a diverse library of serotonin receptor modulators from this compound. This modular approach allows for the introduction of diversity elements at three key positions of the indole scaffold.
Caption: General synthetic workflow for the preparation of serotonin receptor modulators.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes the alkylation of the indole nitrogen, introducing the first point of diversity (R¹).
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-alkylated product.
Protocol 2: Hydrolysis of N-Alkyl-methyl 6-cyano-1H-indole-2-carboxylate
This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
N-Alkyl-methyl 6-cyano-1H-indole-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the N-alkylated indole ester (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Add LiOH (or NaOH) (3.0 eq) and stir the mixture at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 with 1M HCl, which should result in the precipitation of the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford the N-alkyl-6-cyano-1H-indole-2-carboxylic acid. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over sodium sulfate, and concentrate to yield the product.
Protocol 3: Amide Coupling of N-Alkyl-6-cyano-1H-indole-2-carboxylic Acid
This protocol describes the formation of the amide bond at the C2 position, introducing the second point of diversity (R² and R³).
Materials:
-
N-Alkyl-6-cyano-1H-indole-2-carboxylic acid
-
Amine (e.g., piperazine, morpholine, benzylamine) (1.2 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkyl-6-cyano-1H-indole-2-carboxamide.
Protocol 4: Reduction of the Cyano Group to an Aminomethyl Group
This protocol details the transformation of the C6-cyano group into a primary amine, providing a third point of diversity.
Materials:
-
N-Alkyl-6-cyano-1H-indole-2-carboxamide
-
Lithium aluminum hydride (LiAlH₄) (4.0 eq) or Borane-THF complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Dichloromethane (DCM)
Procedure (using LiAlH₄):
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of LiAlH₄ (4.0 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the N-alkyl-6-cyano-1H-indole-2-carboxamide (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to 0°C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF and DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine, e.g., DCM/MeOH/Et₃N 90:9:1) to afford the N-alkyl-6-(aminomethyl)-1H-indole-2-carboxamide.
Data Presentation
Table 1: Representative Yields for Synthetic Steps
| Step | Reaction | Starting Material Scaffold | Reagents | Representative Yield (%) |
| 1 | N-Alkylation | Methyl indole-2-carboxylate | Alkyl halide, K₂CO₃, DMF | 75-95% |
| 2 | Ester Hydrolysis | N-Alkyl methyl indole-2-carboxylate | LiOH, THF/MeOH/H₂O | 85-98% |
| 3 | Amide Coupling | N-Alkyl indole-2-carboxylic acid | Amine, HATU, DIPEA, DMF | 60-90% |
| 4 | Cyano Reduction | 6-Cyanoindole derivative | LiAlH₄, THF | 50-75% |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Table 2: Representative Serotonin Receptor Binding Affinities (Ki, nM) of Structurally Related Indole Derivatives
| Compound Scaffold | R¹ | R² | 5-HT₁A | 5-HT₂A | 5-HT₂C | 5-HT₆ | 5-HT₇ |
| 5-Cyano-indole-3-yl-piperazine | H | Aryl | 15 | 120 | 45 | 5 | 20 |
| N-Alkyl-indole-2-carboxamide | Benzyl | Piperazine | 50 | 250 | 150 | 80 | 100 |
| 6-Chloro-indole derivative | H | - | 80 | 30 | 15 | >1000 | >1000 |
| 6-Carboxamido-tetrahydrocarbazole | - | - | 200 | 500 | 100 | 25 | 300 |
Note: This data is compiled from literature for structurally analogous compounds and serves as a predictive guide for the potential affinities of the synthesized library. Ki values represent the concentration of the ligand that binds to 50% of the receptors in the absence of the native ligand.
Mandatory Visualizations
Serotonin Receptor Signaling Pathway (Gq/11-coupled)
Caption: A simplified diagram of the Gq/11-coupled serotonin receptor signaling cascade.
Logical Relationship for Library Synthesis
Caption: Logical diagram illustrating the modular approach to library synthesis.
Application Notes and Protocols: Methyl 6-Cyano-1H-indole-2-carboxylate as a Versatile Building Block for Potent Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 6-cyano-1H-indole-2-carboxylate is a key heterocyclic building block in medicinal chemistry, particularly for the development of potent kinase inhibitors. Its rigid indole scaffold, coupled with the reactive cyano and carboxylate functionalities, provides a versatile platform for the synthesis of diverse molecular architectures that can effectively target the ATP-binding sites of various protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of kinase inhibitors, with a focus on those targeting key angiogenic receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FGFR.
Kinase Inhibition Data
The following tables summarize the in vitro inhibitory activities of exemplary kinase inhibitors derived from indole-2-carboxylate scaffolds against key angiogenic kinases.
Table 1: Inhibitory Activity of Indolinone-Based Kinase Inhibitors against Angiogenic Receptor Tyrosine Kinases.
| Compound Reference | Target Kinase | IC50 (nM) |
| BIBF 1120 (Nintedanib) | VEGFR1 | 34 |
| VEGFR2 | 13 | |
| VEGFR3 | 13 | |
| FGFR1 | 69 | |
| FGFR2 | 37 | |
| FGFR3 | 108 | |
| PDGFRα | 59 | |
| PDGFRβ | 65 | |
| Compound A8 [1] | VEGFR2 | (In nanomolar range) |
| VEGFR3 | (In nanomolar range) | |
| PDGFRα | (In nanomolar range) | |
| PDGFRβ | (In nanomolar range) |
Table 2: Inhibitory Activity of Other Indole-Based Kinase Inhibitors.
| Compound Class | Target Kinase | Representative IC50 Values (nM) |
| Indolyl-Hydrazones | Breast Cancer Cell Line (MCF-7) | 2.73 µM - 7.03 µM |
| Indole-2-carboxamides | EGFR | 71 |
| BRAF V600E | (Active) | |
| Indole-based | VEGFR-2 | 25 - 1100 |
Signaling Pathways
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Indole-based\nKinase Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg; VEGFR2 -> PI3K; VEGFR2 -> Ras; PLCg -> PKC; PI3K -> Akt; Ras -> Raf -> MEK -> ERK; PKC -> Raf; Akt -> Survival; ERK -> Proliferation; ERK -> Migration; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } .dot VEGFR2 Signaling Pathway.
// Nodes PDGF [label="PDGF", fillcolor="#FBBC05", fontcolor="#202124"]; PDGFR [label="PDGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Indole-based\nKinase Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PDGF -> PDGFR [label="Binds"]; PDGFR -> PI3K; PDGFR -> Ras; PDGFR -> STAT; PI3K -> Akt; Ras -> Raf -> MEK -> ERK; Akt -> Proliferation; ERK -> Proliferation; ERK -> Migration; STAT -> Proliferation; Inhibitor -> PDGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } .dot PDGFR Signaling Pathway.
// Nodes FGF [label="FGF", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FRS2 [label="FRS2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sos [label="Sos", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Differentiation [label="Cell Differentiation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Indole-based\nKinase Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges FGF -> FGFR [label="Binds"]; FGFR -> FRS2; FRS2 -> Grb2 -> Sos -> Ras; FGFR -> PI3K; FGFR -> PLCg; Ras -> Raf -> MEK -> ERK; ERK -> Proliferation; ERK -> Differentiation; Inhibitor -> FGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } .dot FGFR Signaling Pathway.
Experimental Protocols
Protocol 1: Synthesis of an Indolinone-Based Kinase Inhibitor Core
This protocol outlines a general synthetic route to a key 2-oxoindoline intermediate, a common core structure in many kinase inhibitors, starting from this compound.
Step 1: Hydrolysis of this compound
-
To a solution of this compound in a suitable solvent (e.g., methanol/water mixture), add an excess of a base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 6-cyano-1H-indole-2-carboxylic acid.
Step 2: Conversion of Indole to 2-Oxoindole (Oxindole)
-
Dissolve the 6-cyano-1H-indole-2-carboxylic acid in a suitable solvent (e.g., a mixture of acetic acid and water).
-
Add a suitable oxidizing agent. A common method involves the use of N-bromosuccinimide (NBS) in an aqueous solvent system.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 6-cyano-2-oxoindoline-2-carboxylic acid.
Step 3: Esterification to Methyl 6-cyano-2-oxoindoline-2-carboxylate
-
Suspend the 6-cyano-2-oxoindoline-2-carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction and neutralize with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield the methyl 6-cyano-2-oxoindoline-2-carboxylate intermediate.
Protocol 2: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol describes a method to determine the inhibitory activity of a test compound against VEGFR-2 kinase.
Materials and Reagents:
-
Recombinant Human VEGFR-2 kinase
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescence Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase buffer solution.
-
Prepare a 2X solution of the peptide substrate in kinase buffer.
-
Prepare a 2X solution of ATP in kinase buffer. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Prepare serial dilutions of the test compound in DMSO, and then dilute further in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
-
Assay Setup:
-
Add 5 µL of the diluted test compound or control (DMSO vehicle) to the wells of a 96-well plate.
-
Add 10 µL of the 2X peptide substrate solution to each well.
-
To initiate the kinase reaction, add 5 µL of a 4X VEGFR-2 enzyme solution in kinase buffer to each well.
-
Start the reaction by adding 10 µL of the 2X ATP solution to each well. The final reaction volume is 30 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
After incubation, add 30 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of ATP consumed, and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design, synthesize, and evaluate novel compounds based on this privileged scaffold. The adaptability of the indole core allows for fine-tuning of inhibitor potency and selectivity, offering significant opportunities for the development of next-generation targeted therapeutics.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 6-cyano-1H-indole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of the "methyl 6-cyano-1H-indole-2-carboxylate" scaffold using various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The cyano and ester functionalities offer multiple points for further chemical transformations, enabling the synthesis of diverse and complex molecular architectures.[1]
The following sections detail the application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions for the derivatization of halo-substituted methyl 6-cyano-1H-indole-2-carboxylates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents onto the indole core.[2] This reaction is instrumental in the synthesis of biaryl and substituted indole structures. The reaction is generally tolerant of the cyano and ester groups present in the core molecule.[2]
A typical Suzuki-Miyaura reaction involves the coupling of a halo-substituted this compound with a boronic acid or its ester derivative in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is crucial for achieving high yields and minimizing side reactions.[2]
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Halo-Indole Derivatives
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 3-bromo-6-cyano-1H-indole-2-carboxylate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 85-95 (estimated) |
| 2 | Methyl 5-bromo-6-cyano-1H-indole-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80-90 (estimated) |
| 3 | Methyl 3-iodo-1H-indole-2-carbonitrile derivative | (4-Fluorophenyl)boronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | DMF | 100 | 24 | 82 |
Experimental Protocol: Synthesis of Methyl 6-cyano-3-phenyl-1H-indole-2-carboxylate
This protocol is a representative example for the Suzuki-Miyaura coupling of a bromo-substituted this compound.
Materials:
-
Methyl 3-bromo-6-cyano-1H-indole-2-carboxylate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add methyl 3-bromo-6-cyano-1H-indole-2-carboxylate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[2]
-
Add potassium phosphate (2.0 mmol, 2.0 equiv).[2]
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.[2]
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.[2]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[2]
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel to afford methyl 6-cyano-3-phenyl-1H-indole-2-carboxylate.
Caption: Workflow for Suzuki-Miyaura Coupling.
Heck Reaction
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[3] This reaction allows for the introduction of vinyl substituents at various positions of the indole ring, which can serve as versatile handles for further synthetic transformations.
Table 2: Representative Conditions and Yields for Heck Reaction of Halo-Indole Derivatives
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Methyl acrylate | Pd(OAc)₂ (4) | KOAc | DMF | 80 | 24 | 92 |
| 2 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Styrene | Pd(OAc)₂ (4) | KOAc | DMF | 80 | 24 | 88 |
| 3 | Methyl 5-bromo-6-cyano-1H-indole-2-carboxylate | n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 12 | 80-90 (estimated) |
Note: Data for entries 1 and 2 are from a study on a closely related indole-2-carbonitrile system.[4] Data for entry 3 is an estimation based on general Heck reaction conditions.
Experimental Protocol: Synthesis of Methyl 3-(2-methoxycarbonyl-vinyl)-6-cyano-1H-indole-2-carboxylate
This protocol describes a representative Heck reaction using methyl acrylate as the coupling partner.
Materials:
-
Methyl 3-bromo-6-cyano-1H-indole-2-carboxylate
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N) or Potassium acetate (KOAc)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Argon or Nitrogen gas
-
Sealed reaction vial or Schlenk tube
Procedure:
-
To a sealed reaction vial, add methyl 3-bromo-6-cyano-1H-indole-2-carboxylate (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), and anhydrous DMF (3 mL).
-
Add triethylamine (0.75 mmol, 1.5 equiv) or potassium acetate (1.0 mmol, 2.0 equiv) as the base.
-
Add methyl acrylate (0.75 mmol, 1.5 equiv) to the mixture.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is widely used to introduce alkynyl moieties into organic molecules, which are valuable precursors for various transformations.[6]
Table 3: Representative Conditions and Yields for Sonogashira Coupling of Halo-Indole Derivatives
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (10) | Et₃N | DMF | 60 | 6 | 90 |
| 2 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 1-Hexyne | PdCl₂(PPh₃)₂ (10) | CuI (10) | Et₃N | DMF | 60 | 6 | 75 |
| 3 | Methyl 5-iodo-6-cyano-1H-indole-2-carboxylate | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 4 | 85-95 (estimated) |
Note: Data for entries 1 and 2 are from a study on a closely related indole-2-carbonitrile system.[4] Data for entry 3 is an estimation based on general Sonogashira reaction conditions.
Experimental Protocol: Synthesis of Methyl 6-cyano-3-(phenylethynyl)-1H-indole-2-carboxylate
This protocol provides a general procedure for the Sonogashira coupling of a halo-indole with an alkyne.
Materials:
-
Methyl 3-iodo-6-cyano-1H-indole-2-carboxylate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Argon or Nitrogen gas
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add methyl 3-iodo-6-cyano-1H-indole-2-carboxylate (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise with stirring.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[7] This reaction allows for the introduction of a wide range of primary and secondary amines to the indole scaffold, providing access to a diverse array of N-arylated indole derivatives.
Table 4: Representative Conditions and Yields for Buchwald-Hartwig Amination of Halo-Indole Derivatives
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 3-bromo-6-cyano-1H-indole-2-carboxylate | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 80-90 (estimated) |
| 2 | Methyl 5-bromo-6-cyano-1H-indole-2-carboxylate | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 75-85 (estimated) |
| 3 | 3-Bromo-1H-indole | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 12 | 88 |
Note: Data for entries 1 and 2 are estimations based on general Buchwald-Hartwig amination conditions. Data for entry 3 is from a study on a related indole system.
Experimental Protocol: Synthesis of Methyl 6-cyano-3-(morpholino)-1H-indole-2-carboxylate
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a halo-indole.
Materials:
-
Methyl 3-bromo-6-cyano-1H-indole-2-carboxylate
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous, degassed)
-
Argon or Nitrogen gas
-
Sealed reaction tube
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) to a sealed reaction tube.
-
Add toluene (2 mL) and stir for 10 minutes.
-
Add methyl 3-bromo-6-cyano-1H-indole-2-carboxylate (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), and morpholine (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the reaction mixture to 110 °C with stirring for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: General Catalytic Cycle for Cross-Coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-Alkylation of Methyl 6-Cyano-1H-indole-2-carboxylate
Introduction
N-alkylated indoles are a prominent structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The functionalization of the indole nitrogen atom is a critical step in the synthesis of these complex molecules, often modulating their biological activity and physical properties. Methyl 6-cyano-1H-indole-2-carboxylate is a valuable and versatile building block, featuring electron-withdrawing groups that influence the reactivity of the indole core.[1] The presence of the cyano and ester functionalities increases the acidity of the N-H proton, facilitating its removal and subsequent alkylation.[2][3] This document provides detailed protocols and best practices for the N-alkylation of this specific indole derivative, aimed at researchers, scientists, and professionals in drug development.
General Considerations and Best Practices
Successful N-alkylation of indoles requires careful attention to several experimental parameters to maximize yield and regioselectivity, minimizing common side reactions such as C3-alkylation.
-
Reagent Purity: The use of pure starting materials, particularly anhydrous solvents and fresh reagents, is critical. Protic impurities like water can quench the strong bases used (e.g., NaH) and the reactive indolate anion, leading to lower yields.[2]
-
Choice of Base and Solvent: For classical alkylations, strong bases like sodium hydride (NaH) are commonly used in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[4][5] The choice of solvent can significantly impact regioselectivity, with DMF often favoring the desired N-alkylation.[2]
-
Reaction Monitoring: Progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure complete conversion of the starting material.[2]
-
Temperature Control: Many N-alkylation reactions are sensitive to temperature. Initial deprotonation is often performed at 0 °C to control the reaction rate, while the subsequent alkylation step may require room temperature or heating to proceed to completion.[2]
Protocol 1: Classical N-Alkylation with Sodium Hydride and Alkyl Halides
This is the most common and straightforward method for N-alkylation of indoles with acidic N-H protons. The strong base ensures complete deprotonation to form the nucleophilic indolate anion, which then reacts with an electrophilic alkylating agent.
Experimental Protocol
-
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).
-
Add anhydrous DMF (or THF) to dissolve the indole substrate.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.1–1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases. This ensures complete formation of the indolate anion.[2]
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.0–1.2 eq.) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated as required. Monitor the progress by TLC or LC-MS.[2]
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Workflow Diagram
Caption: Workflow for classical N-alkylation of indoles.
Protocol 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a powerful method for forming C-N bonds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[6][7] It involves the reaction of an alcohol (as the alkyl source) with the indole in the presence of a phosphine and an azodicarboxylate.
Experimental Protocol
-
Materials and Reagents:
-
This compound
-
An appropriate primary or secondary alcohol (1.5–2.0 eq.)
-
Triphenylphosphine (PPh₃) (1.5–2.0 eq.)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5–2.0 eq.)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the alcohol (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF dropwise to the stirred mixture. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting indole.
-
Remove the solvent under reduced pressure.
-
The crude residue can often be purified directly by column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
Alternatively, for workup, dissolve the residue in ethyl acetate. Wash the organic solution with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Workflow Diagram
Caption: Workflow for N-alkylation of indoles via the Mitsunobu reaction.
Data Summary and Comparison
The choice of method depends on the available alkylating agent, the scale of the reaction, and the presence of other functional groups.
| Feature | Protocol 1: Classical (NaH/Alkyl Halide) | Protocol 2: Mitsunobu Reaction |
| Alkylating Agent | Alkyl halides (I, Br, Cl), Tosylates | Primary or secondary alcohols |
| Base/Reagents | Strong Base (e.g., NaH, KHMDS) | PPh₃, DEAD or DIAD |
| Solvent | Anhydrous polar aprotic (DMF, THF) | Anhydrous THF, Dioxane, DCM |
| Temperature | 0 °C to reflux | 0 °C to Room Temperature |
| Key Advantages | High yields, widely applicable, uses common reagents. | Very mild, neutral conditions; good for sensitive substrates. |
| Key Disadvantages | Requires strong base, strictly anhydrous conditions, potential for C-alkylation.[2] | Generates stoichiometric phosphine oxide byproduct which can complicate purification; requires excess reagents.[8] |
| Typical Stoichiometry | Base (1.1-1.5 eq.), Alkylating Agent (1.0-1.2 eq.) | Alcohol (1.5-2.0 eq.), PPh₃ (1.5-2.0 eq.), DEAD/DIAD (1.5-2.0 eq.) |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete deprotonation; wet reagents/solvents; unreactive alkylating agent; low reaction temperature. | Ensure complete deprotonation before adding alkylating agent. Use freshly dried solvents. Increase reaction temperature or time. Consider a more reactive alkylating agent (e.g., iodide instead of chloride).[2] |
| Mixture of N- and C-alkylated Products | The indolate anion is an ambident nucleophile. Reaction conditions may favor kinetic C3-alkylation. | Favor N-alkylation by using more polar solvents like DMF.[2] The C2-ester on the substrate already disfavors C3-alkylation sterically and electronically. |
| Degradation of Starting Material | Indole ring may be unstable under strongly basic conditions or at high temperatures. | Use milder conditions. Consider the Mitsunobu reaction as an alternative.[2] |
| Difficult Purification | (Mitsunobu) Triphenylphosphine oxide byproduct co-elutes with the product. | Optimize chromatography conditions. Alternatively, new protocols with modified phosphines or azodicarboxylates have been developed for easier separation.[7] |
Decision Tree for Method Selection
Caption: Decision tree for selecting an N-alkylation method.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Fischer Indole Synthesis for the Preparation of Methyl 6-cyano-1H-indole-2-carboxylate Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, a robust and versatile method discovered by Hermann Emil Fischer in 1883, remains a cornerstone in the synthesis of indole-containing compounds.[1] This reaction facilitates the construction of the indole nucleus through the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone.[2][3] These indole scaffolds are pivotal in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[4] This document provides detailed application notes and protocols for the Fischer indole synthesis, specifically tailored for the preparation of precursors to methyl 6-cyano-1H-indole-2-carboxylate , a key intermediate in the development of various pharmaceuticals.
The 6-cyanoindole moiety is a significant pharmacophore, and its derivatives are crucial in the synthesis of compounds targeting the central nervous system.[5] The primary precursor for obtaining the 6-cyano substitution pattern is 4-cyanophenylhydrazine hydrochloride .[5] This is reacted with a suitable carbonyl compound, in this case, a pyruvate derivative, to yield the desired indole-2-carboxylate structure.
Reaction Principle
The Fischer indole synthesis proceeds through the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the reaction of an arylhydrazine and a carbonyl compound. The generally accepted mechanism involves the following key steps:
-
Hydrazone Formation: Reaction of the arylhydrazine (4-cyanophenylhydrazine) with a ketone or aldehyde (methyl pyruvate) to form the corresponding arylhydrazone.
-
Tautomerization: The arylhydrazone tautomerizes to its enamine form.
-
[6][6]-Sigmatropic Rearrangement: An acid-catalyzed[6][6]-sigmatropic rearrangement (a type of pericyclic reaction) occurs.
-
Aromatization and Cyclization: The intermediate undergoes rearomatization, followed by intramolecular cyclization.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule leads to the formation of the stable indole ring.
Key Reagents and Their Roles
| Reagent | Role |
| 4-Cyanophenylhydrazine hydrochloride | Provides the benzene ring and the indole nitrogen, and determines the position of the cyano group at the 6-position of the final indole. |
| Methyl pyruvate | Acts as the ketone component, providing the atoms to form the pyrrole ring of the indole and the methyl carboxylate group at the 2-position. |
| Acid Catalyst (e.g., H₂SO₄, HCl, PPA) | Facilitates the key steps of the reaction, particularly the[6][6]-sigmatropic rearrangement and the final dehydration step.[2] |
| Solvent (e.g., Ethanol, Acetic Acid) | Provides the medium for the reaction. The choice of solvent can influence reaction rates and yields. |
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound via the Fischer indole synthesis.
Materials:
-
4-Cyanophenylhydrazine hydrochloride
-
Methyl pyruvate
-
Ethanol (or other suitable solvent like acetic acid)
-
Concentrated Sulfuric Acid (or another acid catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanophenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Addition of Carbonyl Compound: To the stirred solution, add methyl pyruvate (1.1 equivalents).
-
Acid Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the acid until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
-
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield (%) |
| 4-Cyanophenylhydrazine HCl | 169.61 | 1.0 | >98% | - |
| Methyl Pyruvate | 102.09 | 1.1 | >98% | - |
| This compound | 200.19 | - | >95% | 70-85% (Typical) |
Note: The yield is representative and can vary based on the specific reaction conditions and scale.
Visualizing the Process
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer indole synthesis.
Experimental Workflow
Caption: Workflow for the synthesis of the target indole.
Conclusion
The Fischer indole synthesis provides an effective and direct route for the preparation of this compound precursors. The use of 4-cyanophenylhydrazine hydrochloride is crucial for introducing the cyano group at the desired 6-position. The protocol outlined in this document serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this valuable intermediate for further molecular exploration and the development of novel therapeutic agents.
References
- 1. US7247647B2 - Cyano anthranilamide insecticides - Google Patents [patents.google.com]
- 2. Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates | EurekAlert! [eurekalert.org]
Application Notes and Protocols for the Leimgruber-Batcho Synthesis of Functionalized Indole-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles, a key structural motif in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] This two-step process, starting from readily available ortho-nitrotoluenes, offers significant advantages over other classical indole syntheses, such as the Fischer indole synthesis.[1][3] Key benefits include the use of milder reaction conditions, high functional group tolerance, and typically high yields, making it a valuable tool in both academic research and industrial drug development.[1][3]
These application notes provide a detailed overview of the Leimgruber-Batcho synthesis with a focus on its application in the preparation of functionalized indole-2-carboxylates. Included are detailed experimental protocols, a summary of quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow.
Reaction Mechanism and Workflow
The Leimgruber-Batcho synthesis proceeds in two main stages:
-
Enamine Formation: The synthesis begins with the condensation of an ortho-nitrotoluene with a formamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine.[1] The acidic benzylic protons of the o-nitrotoluene react to form a highly conjugated enamine intermediate.[2] This intermediate is often a deeply colored (red) compound.[1]
-
Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amine. This is followed by an intramolecular cyclization and subsequent elimination of the secondary amine to afford the final indole product.[1] A variety of reducing agents can be employed for this step, offering flexibility to accommodate different functional groups within the starting material.[1]
References
Application Notes and Protocols: Synthesis and Utility of Cyanoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a cyano (-CN) group significantly enhances the molecular diversity and therapeutic potential of the indole framework.[2] Cyanoindoles are key intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer agents, kinase inhibitors, and antiviral compounds.[3][4] The electron-withdrawing nature of the nitrile group provides a versatile handle for various chemical transformations, making cyanoindoles highly valuable building blocks in drug discovery and development.[5]
It is a common misconception that the Reissert indole synthesis is a viable route to cyanoindole derivatives. The classical Reissert indole synthesis is a robust method for the preparation of indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate.[6] This methodology does not directly yield cyanoindoles. However, a variety of modern and efficient synthetic strategies have been developed for the regioselective synthesis of cyanoindoles, which will be the focus of these application notes.
This document provides detailed application notes, experimental protocols, and biological context for the synthesis of cyanoindole derivatives, with a focus on palladium-catalyzed C-H cyanation, copper-mediated cyanation, and electrophilic cyanation.
Synthetic Methodologies for Cyanoindole Derivatives
Several powerful methods exist for the synthesis of cyanoindoles, with the choice of method depending on the desired substitution pattern, available starting materials, and functional group tolerance.[7]
Palladium-Catalyzed Direct C-H Cyanation
Direct C-H functionalization has emerged as a highly efficient and atom-economical approach for the synthesis of 3-cyanoindoles.[7] Palladium catalysis, in particular, has been instrumental in the development of robust protocols for the direct cyanation of the indole C3-position.[2][8]
Application Note: This method is advantageous as it often does not require pre-functionalization of the indole starting material and can be applied to a broad range of substrates, including N-H free indoles.[2][8] The choice of oxidant and cyanide source is critical for achieving high yields. Non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are preferred for their safety and stability.[9]
Quantitative Data Summary: Palladium-Catalyzed C-H Cyanation of Indoles
| Entry | Indole Substrate | Cyanide Source | Catalyst/Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,2-dimethyl-1H-indole | K₄[Fe(CN)₆] | Pd(OAc)₂ / Cu(OAc)₂ | DMSO | 130 | 12-24 | Moderate to Good | [9] |
| 2 | N-H Indoles | CH₃CN | Pd(OAc)₂ / Cu₂O | CH₃CN | 120-140 | 12-24 | Moderate to Good | [8] |
| 3 | Various Indoles | NCTS¹ | BF₃·OEt₂ | - | - | - | Good | [10] |
| 4 | Various Indoles | N-Cyanosuccinimide | GaCl₃ | - | - | - | Good | [11][12][13] |
¹N-cyano-N-phenyl-p-toluenesulfonamide
Experimental Protocol: Pd-Catalyzed Direct C-H Cyanation with K₄[Fe(CN)₆] [9]
-
To a sealable reaction tube, add the indole substrate (0.45 mmol, 1.0 equiv.), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 10 mol%), and copper(II) acetate (Cu(OAc)₂, 3.0 equiv.).
-
Add dry dimethyl sulfoxide (DMSO, 5 mL) to the reaction tube.
-
Seal the tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-cyanoindole derivative.
Workflow for Palladium-Catalyzed C-H Cyanation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-シアノインドール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. GaCl3-Catalyzed C-H Cyanation of Indoles with N-Cyanosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
The Strategic Role of Methyl 6-cyano-1H-indole-2-carboxylate in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-cyano-1H-indole-2-carboxylate is a highly versatile heterocyclic building block increasingly recognized for its pivotal role in the synthesis of novel agrochemicals. Its unique molecular architecture, featuring a reactive cyano group and a modifiable indole core, offers a powerful platform for the development of next-generation insecticides, herbicides, and fungicides. This document provides detailed application notes and experimental protocols for the utilization of this key intermediate in the synthesis of agrochemical compounds, with a focus on delivering practical, actionable information for researchers in the field.
The indole scaffold is a privileged structure in medicinal and agricultural chemistry, known for its broad spectrum of biological activities. The presence of a cyano group at the 6-position of the indole ring in this compound provides a key handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the fine-tuning of a molecule's physicochemical and biological properties. This strategic positioning of the cyano group can significantly influence the resulting compound's efficacy and mode of action.
Application in Insecticide Synthesis
The general synthetic strategy involves the functionalization of the indole core, followed by coupling with other key pharmacophores. The cyano group can be transformed into an amine, carboxylic acid, or other functional groups to facilitate these coupling reactions.
Hypothetical Synthetic Pathway to an Insecticidal Core Structure
This section outlines a representative, albeit hypothetical, synthetic pathway to a key insecticidal core structure, illustrating the potential utility of this compound. This pathway is based on established chemical transformations of indole derivatives.
Protocol 1: Hydrolysis of this compound to 6-cyano-1H-indole-2-carboxylic acid
This initial step is crucial for subsequent amide bond formation, a common linkage in many bioactive molecules.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1N)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidify the aqueous residue to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-cyano-1H-indole-2-carboxylic acid.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Product | 6-cyano-1H-indole-2-carboxylic acid |
| Typical Yield | 90-95% |
| Purity (by HPLC) | >98% |
Protocol 2: Amide Coupling to form a Hypothetical Insecticidal Precursor
This protocol describes the coupling of the synthesized carboxylic acid with a substituted aniline, a common step in the synthesis of many modern insecticides.
Materials:
-
6-cyano-1H-indole-2-carboxylic acid
-
Substituted aniline (e.g., 2-amino-5-chloro-3-methylbenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 6-cyano-1H-indole-2-carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value |
| Starting Materials | 6-cyano-1H-indole-2-carboxylic acid, Substituted aniline |
| Product | Hypothetical Insecticidal Precursor |
| Typical Yield | 70-80% |
| Purity (by HPLC) | >97% |
Visualization of Synthetic Pathways
To provide a clear visual representation of the synthetic logic, the following diagrams have been generated using the DOT language.
Application Note: Methyl 6-cyano-1H-indole-2-carboxylate as a Multifunctional Material for Organic Light-Emitting Diodes (OLEDs)
Introduction
Indole derivatives have emerged as a promising class of materials in organic electronics due to their inherent charge-transport properties and synthetic versatility. The electron-rich indole core can be readily functionalized to tune its electronic and photophysical properties for specific applications in Organic Light-Emitting Diodes (OLEDs), including as host materials, charge transporters, and emitters.[1][2][3] This application note explores the hypothetical application of methyl 6-cyano-1H-indole-2-carboxylate as a multifunctional material in OLEDs. The presence of a strong electron-withdrawing cyano group and a carboxylate moiety on the indole scaffold suggests its potential as an electron-transporting or emissive material.[4][5]
While direct applications of this compound in OLEDs have not been reported in the literature, this document outlines its potential utility based on the known properties of related indole derivatives. The proposed applications, experimental protocols, and performance data are therefore exemplary and intended to guide researchers in exploring the potential of this and similar compounds in next-generation OLED devices.
Potential Applications and Rationale
The unique molecular structure of this compound, featuring both an electron-donating indole nitrogen and strong electron-withdrawing cyano and methyl carboxylate groups, suggests a bipolar character. This could enable its use in several key roles within an OLED device:
-
Electron-Transporting Layer (ETL): The electron-withdrawing cyano and carboxylate groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating efficient electron injection from the cathode and transport to the emissive layer.
-
Host Material for Phosphorescent Emitters: A high triplet energy is a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs) to prevent quenching of the emitter. Indole derivatives have been shown to possess high triplet energies.[6] The rigid structure of the indole core in this compound could contribute to a high triplet energy, making it a suitable host for blue or green phosphorescent dopants.
-
Blue Fluorescent Emitter: Functionalized indole derivatives can exhibit strong fluorescence. The cyano and carboxylate substituents can induce a blue shift in the emission spectrum, potentially leading to deep blue fluorescence with high quantum yield.
Hypothetical Performance Data
The following table summarizes the projected photophysical and electrochemical properties of this compound, based on data from analogous indole derivatives used in organic electronics.
| Property | Projected Value | Method of Measurement |
| HOMO Energy Level | -5.8 eV | Cyclic Voltammetry |
| LUMO Energy Level | -2.7 eV | Cyclic Voltammetry |
| Energy Gap | 3.1 eV | UV-Vis Absorption Spectroscopy |
| Photoluminescence (PL) | 450 nm (in toluene) | Fluorescence Spectroscopy |
| Photoluminescence Quantum Yield (PLQY) | > 70% (in toluene) | Integrating Sphere Measurement |
| Triplet Energy (T1) | 2.9 eV | Phosphorescence Spectroscopy |
Experimental Protocols
1. Synthesis of this compound
A plausible synthetic route for this compound is outlined below, based on established indole synthesis methodologies.
References
- 1. Design, synthesis and crystallographic study of novel indole-based cyano derivatives as key building blocks for heteropolycyclic compounds of major complexity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]
- 4. Methyl 3-cyano-1H-indole-7-carboxylate|443144-24-9 [benchchem.com]
- 5. WO2004039894A2 - Chiral indole intermediates and their fluorescent cyanine dyes containing functional groups - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of Methyl 6-cyano-1H-indole-2-carboxylate in Library Synthesis
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Methyl 6-cyano-1H-indole-2-carboxylate is a versatile building block for the synthesis of diverse compound libraries due to its multiple points for chemical modification. The cyano group at the C-6 position is particularly amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups that can modulate the pharmacological properties of the resulting molecules. This document provides detailed protocols for the derivatization of the cyano group of this compound into three key functional groups for library synthesis: tetrazoles, thioamides, and amidines.
Core Concepts in Cyano Group Derivatization
The carbon-nitrogen triple bond of the cyano group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for its conversion into a wide array of other functional groups. For the purposes of library synthesis, transformations that are robust, high-yielding, and tolerant of other functional groups present in the starting material are highly desirable. The selected derivatizations—tetrazole formation, thionation to thioamides, and conversion to amidines—are well-established and provide access to bioisosteres of carboxylic acids and amides, which are of significant interest in drug design.
Derivatization Protocols
Synthesis of Methyl 6-(1H-tetrazol-5-yl)-1H-indole-2-carboxylate
The [3+2] cycloaddition reaction between a nitrile and an azide is the most common method for the synthesis of 5-substituted-1H-tetrazoles.[2][3] This transformation is particularly valuable in medicinal chemistry as the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group.
Experimental Protocol:
A solution of this compound (1.0 eq.), sodium azide (1.5 eq.), and triethylamine hydrochloride (1.5 eq.) in N,N-dimethylformamide (DMF) is heated to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the DMF is removed under reduced pressure. The residue is then taken up in water and acidified with 2N HCl to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the desired methyl 6-(1H-tetrazol-5-yl)-1H-indole-2-carboxylate.
Quantitative Data for Tetrazole Synthesis from Aromatic Nitriles:
| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaN3, Et3N·HCl | DMF | 120 | 1 | Not specified | [4] |
| NaN3, ZnBr2 | H2O | 100 | 12 | 85-95 | [1] |
| NaN3, Silica Sulfuric Acid | DMF | Reflux | 5-8 | 72-95 | [3] |
| NaN3, NH4Cl (Microwave) | DMF | 150 | 0.5 | 80-98 | [2] |
Synthesis of Methyl 6-(thiocarbamoyl)-1H-indole-2-carboxylate
The conversion of nitriles to thioamides can be achieved through the addition of a sulfur nucleophile, most commonly hydrogen sulfide or its salts. Thioamides are versatile intermediates in organic synthesis and are also of interest for their biological activities.
Experimental Protocol:
To a solution of this compound (1.0 eq.) in a mixture of methanol and water (3:2) is added an anion-exchange resin (Dowex 1X8, SH- form). A slow stream of hydrogen sulfide gas is then bubbled through the gently stirred suspension at room temperature. The reaction is monitored by TLC. Upon completion, the resin is filtered off, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to yield methyl 6-(thiocarbamoyl)-1H-indole-2-carboxylate.
Quantitative Data for Thioamide Synthesis from Aromatic Nitriles:
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H2S, Dowex 1X8 (SH-) | MeOH/H2O | RT | 0.5-6 | 25-96 | Not specified |
| NaSH, MgCl2 | DMF | RT | Not specified | 80-99 | [5] |
| Thioacetic acid, CaH2 | Solvent-free | 80 | 1-1.5 | 76-95 | [6] |
| P4S10 | Pyridine | Reflux | Not specified | High | [7] |
Synthesis of Methyl 6-amidin-1H-indole-2-carboxylate
The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles.[8][9][10] It proceeds via the formation of an intermediate Pinner salt (an imino ester salt), which is then treated with ammonia or an amine to yield the corresponding amidine.
Experimental Protocol:
Anhydrous hydrogen chloride gas is bubbled through a cooled (0 °C) solution of this compound (1.0 eq.) in anhydrous ethanol. The reaction mixture is stirred at room temperature until the formation of the Pinner salt is complete (monitored by the disappearance of the nitrile starting material by IR spectroscopy). The excess solvent and HCl are removed under reduced pressure. The resulting crude Pinner salt is then dissolved in anhydrous ethanol and saturated with ammonia gas at 0 °C. The mixture is stirred at room temperature in a sealed vessel until the reaction is complete (monitored by TLC). The solvent is evaporated, and the residue is purified by crystallization or column chromatography to afford methyl 6-amidin-1H-indole-2-carboxylate.
Quantitative Data for Amidine Synthesis from Aromatic Nitriles:
| Method | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pinner Reaction | 1. HCl, EtOH2. NH3 | Ethanol | 0 to RT | High (e.g., 97%) | [9] |
| Cysteine-catalyzed | NH3, N-acetyl-(S)-cysteine | Methanol | 65 | ~70 | [11] |
| Copper-catalyzed | Amine, CuCl, O2 | Not specified | Not specified | Good to excellent | [12][13] |
| Trimethylaluminum | Amine, AlMe3 | Toluene | Not specified | Moderate | [14] |
Conclusion
The protocols and data presented herein provide a comprehensive guide for the derivatization of the cyano group of this compound. These transformations enable the synthesis of diverse libraries of indole-based compounds containing tetrazole, thioamide, and amidine functionalities, which are of significant interest for drug discovery and development. The provided workflows and comparative data tables will aid researchers in selecting the most appropriate synthetic routes for their specific library synthesis objectives.
References
- 1. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-(1H-Tetrazol-5-yl)-1H-indole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Mild and Versatile Synthesis of Thioamides [organic-chemistry.org]
- 7. Thioamide synthesis by thionation [organic-chemistry.org]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. Pinner Reaction | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. US6204385B1 - Process for preparing amidines - Google Patents [patents.google.com]
- 12. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis [mdpi.com]
- 13. sciforum.net [sciforum.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Overcoming low yields in the synthesis of "methyl 6-cyano-1H-indole-2-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of methyl 6-cyano-1H-indole-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Fischer indole synthesis, a widely used method for this transformation.
Q1: Why is my yield of this compound consistently low when using the Fischer indole synthesis?
Low yields in the Fischer indole synthesis of this compound can be attributed to several factors, often related to the presence of the electron-withdrawing cyano group on the phenylhydrazine starting material.
Potential Causes and Solutions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can lead to decomposition and tar formation, while one that is too weak may not facilitate the reaction efficiently.[1]
-
Solution: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1] It is recommended to start with milder conditions and gradually increase the acid strength.
-
-
Suboptimal Reaction Temperature: High temperatures can promote the formation of intractable tars and polymeric byproducts, significantly reducing the isolated yield.[1] Conversely, a temperature that is too low may result in an incomplete reaction.
-
Solution: The optimal temperature is highly dependent on the substrate and catalyst. It is advisable to start with milder conditions and monitor the reaction progress closely using Thin Layer Chromatography (TLC). Microwave-assisted synthesis can sometimes offer rapid heating and improved yields in shorter reaction times.
-
-
Decomposition of Starting Materials or Intermediates: The starting materials, particularly the 4-cyanophenylhydrazine, or the hydrazone intermediate can be unstable under strongly acidic and high-temperature conditions.
-
Solution: Ensure the purity of the starting materials. The hydrazone can be pre-formed and isolated before the cyclization step to minimize the exposure of the hydrazine to harsh conditions. Alternatively, performing the reaction as a one-pot process under carefully controlled temperature can be effective.
-
-
Side Reactions: The electron-withdrawing nature of the cyano group can influence the electronic properties of the intermediates, potentially leading to undesired side reactions. Cleavage of the N-N bond in the hydrazone intermediate is a known competing pathway.
Q2: What are the common side products observed in this synthesis, and how can I minimize their formation?
The primary side products are typically tars and polymeric materials. In some cases, products arising from the cleavage of the N-N bond of the hydrazone intermediate can also be observed.
Minimization Strategies:
-
Tar Formation: This is often a result of excessively high temperatures and/or highly concentrated strong acids.
-
Solution: Employ the lowest effective temperature for the reaction and consider using a milder acid catalyst. Running the reaction in a more dilute solution can also sometimes mitigate polymerization.
-
-
N-N Bond Cleavage Products: These can arise from the instability of the hydrazone intermediate under the reaction conditions.
-
Solution: As mentioned previously, pre-forming the hydrazone and using it directly in the cyclization step with careful temperature control can help minimize this side reaction.
-
Q3: My purification is challenging due to the presence of baseline material and polar impurities. What are the recommended purification techniques?
Purification of indole derivatives can indeed be challenging.
Recommended Purification Strategy:
-
Aqueous Work-up: After the reaction is complete, and if a strong acid was used, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with water and brine to remove inorganic salts and water-soluble impurities.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.
-
Chromatography: Purify the crude product using column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and classical method is the Fischer indole synthesis.[3][4] This involves the reaction of 4-cyanophenylhydrazine (or its hydrochloride salt) with methyl pyruvate under acidic conditions.[3]
Q2: Are there any alternative, potentially higher-yielding methods for this synthesis?
Yes, an alternative approach is the Domino Aza-Michael-SNAr-Heteroaromatization reaction. This method involves the reaction of a substituted 2-arylacrylate with an amine. For the synthesis of this compound, this would involve the reaction of a methyl 2-(substituted-cyanophenyl)acrylate with ammonia or an ammonia equivalent. This method can proceed under milder conditions and may offer higher yields in some cases.
Q3: How does the electron-withdrawing cyano group affect the Fischer indole synthesis?
The cyano group is strongly electron-withdrawing, which can deactivate the aromatic ring of the phenylhydrazine. This can make the key[2][2]-sigmatropic rearrangement step of the Fischer indole synthesis more challenging, often requiring more forcing conditions (higher temperatures or stronger acids), which in turn can lead to lower yields and the formation of side products.
Data Presentation
Table 1: Troubleshooting Guide for Low Yields in Fischer Indole Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inappropriate acid catalyst (too weak) | Use a stronger acid catalyst (e.g., PPA, Eaton's reagent). |
| Reaction temperature too low | Gradually increase the reaction temperature while monitoring by TLC. | |
| Significant Tar/Polymer Formation | Reaction temperature too high | Lower the reaction temperature; consider microwave-assisted synthesis for better temperature control. |
| Acid catalyst too strong or concentrated | Use a milder acid or a lower concentration of the strong acid. | |
| Formation of Multiple Side Products | N-N bond cleavage of hydrazone | Pre-form and isolate the hydrazone before cyclization; optimize temperature. |
| Difficult Purification | Presence of polar impurities | Perform a thorough aqueous work-up with a base wash; consider using a different stationary phase for chromatography (e.g., alumina). |
Table 2: Comparison of Reaction Conditions for Fischer Indole Synthesis (Qualitative)
| Acid Catalyst | Temperature | Expected Yield | Potential Issues |
| Acetic Acid | Reflux | Low to Moderate | May not be strong enough for efficient cyclization. |
| Hydrochloric Acid (in Ethanol) | Reflux | Moderate | Can be effective, but optimization of concentration is needed. |
| Polyphosphoric Acid (PPA) | 80-120 °C | Moderate to High | Viscous, can make work-up challenging. Effective for less reactive substrates. |
| Zinc Chloride (ZnCl₂) | 100-150 °C | Moderate | A common Lewis acid catalyst, requires relatively high temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
Starting Materials:
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4-Cyanophenylhydrazine hydrochloride
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Methyl pyruvate
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Acid catalyst (e.g., Polyphosphoric acid or a solution of HCl in ethanol)
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Solvent (e.g., Ethanol)
Procedure:
-
Hydrazone Formation (Optional, can be done in situ):
-
Dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq.) and methyl pyruvate (1.1 eq.) in ethanol.
-
Stir the mixture at room temperature for 1-2 hours or until hydrazone formation is complete (monitor by TLC).
-
The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward directly.
-
-
Indolization:
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To the mixture containing the hydrazone, add the acid catalyst. If using PPA, it is often used as both the catalyst and solvent. If using HCl in ethanol, it can be added directly to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
If using PPA, carefully quench the reaction by pouring it onto ice-water with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., saturated aqueous NaHCO₃ or NaOH solution) until the pH is neutral or slightly basic.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Protocol 2: Alternative Synthesis via Domino Aza-Michael-SNAr-Heteroaromatization (Conceptual)
This is a conceptual protocol adapted for the target molecule and requires experimental validation.
Starting Materials:
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Methyl 2-(4-cyano-2-fluorophenyl)acrylate (requires separate synthesis)
-
Ammonia source (e.g., ammonia in methanol or ammonium hydroxide)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve methyl 2-(4-cyano-2-fluorophenyl)acrylate (1.0 eq.) in anhydrous DMF.
-
Add a base such as anhydrous K₂CO₃ (2.0 eq.).
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To this mixture, add a solution of ammonia in methanol (excess) at room temperature.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield this compound.
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Mandatory Visualization
Caption: Fischer Indole Synthesis Workflow and Common Issues.
Caption: Troubleshooting Logic for Low Yields.
Caption: Alternative Domino Reaction Pathway.
References
Technical Support Center: Purification of Methyl 6-cyano-1H-indole-2-carboxylate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of methyl 6-cyano-1H-indole-2-carboxylate using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard and most recommended stationary phase for the purification of indole derivatives, including this compound, is silica gel.[1] For compounds that may be sensitive to the acidic nature of silica gel, neutral alumina can be a suitable alternative.[2] In specific cases where separation from closely related impurities is challenging, functionalized silica, such as amino-functionalized silica, may offer different selectivity.[3]
Q2: Which mobile phase system is best suited for this purification?
A2: A common and effective mobile phase system for the elution of indole derivatives from a silica gel column is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a moderately polar solvent like ethyl acetate.[1] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) before performing the column chromatography. Dichloromethane can also be used as a component of the mobile phase.[1]
Q3: How can I determine the optimal solvent ratio for the mobile phase?
A3: The ideal solvent ratio should be determined by running preliminary TLC plates with your crude sample. Experiment with different ratios of a non-polar and a polar solvent (e.g., hexane:ethyl acetate). The goal is to achieve a retardation factor (Rf) value for the desired compound in the range of 0.2-0.4 for the best separation on a column.[1][2]
Q4: My compound is colorless. How can I visualize it on a TLC plate and monitor the column fractions?
A4: this compound is expected to be UV active due to its aromatic indole core. Therefore, it can be visualized as a dark spot on a TLC plate with a fluorescent indicator (e.g., F254) under short-wave UV light (254 nm).[1] Additionally, you can use an iodine chamber, which will likely stain the compound a temporary yellow-brown color. For highly specific visualization of indoles, Ehrlich's reagent can be used, which typically produces a blue or purple spot.
Q5: What are the potential impurities I might encounter during the purification?
A5: Impurities will largely depend on the synthetic route used to prepare this compound. Common impurities could include unreacted starting materials, by-products from side reactions, and residual catalysts if applicable to the synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Target Compound from Impurities | 1. Inappropriate mobile phase polarity.2. Column overloading.3. Improperly packed column (channeling or cracking). | 1. Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.4 for the target compound.[1][2] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[2]2. Reduce the amount of crude material loaded onto the column. A general guideline is a 50:1 to 100:1 ratio of silica gel to sample by weight for difficult separations.[2]3. Ensure the column is packed uniformly without any air bubbles or cracks.[2] |
| Compound is Not Eluting from the Column (Low Recovery) | 1. The mobile phase is not polar enough.2. Strong interaction with the acidic silica gel. | 1. Gradually increase the polarity of the mobile phase.[3] If the compound still does not elute, a stronger solvent like methanol can be added in small percentages to the eluent.2. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[2] Alternatively, use a less acidic stationary phase like neutral alumina.[2] |
| Compound Elutes Too Quickly (Poor Separation from Non-polar Impurities) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking of the Compound Spot on TLC and Tailing on the Column | 1. The compound is interacting strongly with the stationary phase.2. The sample is overloaded on the TLC plate or column. | 1. Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.2. Apply a smaller, more concentrated spot on the TLC plate. For the column, ensure the sample is loaded in a narrow band and is not overloaded. |
| The Compound Appears to be Decomposing on the Column | The compound is unstable on the acidic silica gel. | Before running the column, check the stability of your compound on a silica gel TLC plate by spotting the compound and letting the plate sit for some time before developing. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[1][2] |
Quantitative Data Summary
The following table provides representative data for the column chromatography of a substituted indole. These values should be used as a guideline and may require optimization for your specific experimental conditions.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash column chromatography. |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | A gradient from 95:5 to 80:20 (v/v) is a good starting point. |
| Optimal Rf on TLC | 0.2 - 0.4 | In a solvent system like 80:20 Hexane:Ethyl Acetate.[1] |
| Sample Loading | Dry Loading | Recommended for better band resolution.[1] |
| Silica to Sample Ratio | 50:1 to 100:1 (w/w) | For challenging separations.[2] |
| Expected Purity | >95% | Dependent on the complexity of the crude mixture. |
| Typical Recovery | 70-90% | Can be lower for difficult separations or unstable compounds. |
Experimental Protocol
This protocol describes a general procedure for the purification of this compound by flash column chromatography using silica gel and a gradient elution.
1. Preparation of the Column:
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Select a glass column of an appropriate size for the amount of crude material.
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Add a small plug of cotton or glass wool to the bottom of the column.
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Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
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Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 95:5 hexane:ethyl acetate).[1]
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Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[1]
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Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
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Add another thin layer of sand on top of the silica gel to prevent disturbance of the surface during sample and eluent addition.
2. Sample Loading (Dry Loading Method):
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Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
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Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.[1]
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Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[1]
-
Carefully add this powder to the top of the packed column.
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Gently add another thin layer of sand on top of the sample-adsorbed silica.
3. Elution:
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Begin eluting with the initial, least polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).
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Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, and finally 80:20 hexane:ethyl acetate) to elute the desired compound. The specific gradient profile should be guided by prior TLC analysis.[1]
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Collect fractions in an appropriate number of test tubes or vials.
4. Fraction Analysis:
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Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
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Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Workflow and Troubleshooting Diagram
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: N-Alkylation of Methyl 6-cyano-1H-indole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of methyl 6-cyano-1H-indole-2-carboxylate.
Troubleshooting Guides and FAQs
Q1: I am observing low to no yield of my desired N-alkylated product. What are the potential causes and how can I improve the outcome?
A1: Low yields in the N-alkylation of this compound can stem from several factors, primarily related to the deprotonation of the indole nitrogen and the reactivity of the alkylating agent.
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Incomplete Deprotonation: The N-H proton of the indole must be completely removed by a suitable base to form the nucleophilic indolide anion. The electron-withdrawing effects of the cyano and carboxylate groups increase the acidity of the N-H proton, facilitating deprotonation. However, an insufficient amount or strength of the base can lead to incomplete reaction.
-
Solution: Ensure the use of a sufficiently strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in stoichiometric excess (typically 1.1 to 1.5 equivalents). The reaction should be stirred for an adequate time after base addition (e.g., 30-60 minutes) to ensure complete deprotonation before adding the alkylating agent.[1]
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-
Purity of Reagents and Solvents: Trace amounts of water or other protic impurities in the reaction mixture can quench the base and the indolide anion, leading to a significant reduction in yield.
-
Solution: Use anhydrous solvents (e.g., dry DMF, THF, or DMSO) and ensure all reagents are of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Temperature and Time: The reaction may require specific temperature conditions to proceed to completion.
-
Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish at room temperature, gentle heating may be required. For instance, the N-ethylation of this compound has been successfully carried out at 40°C.
-
-
Steric Hindrance: Bulky alkylating agents may react slower due to steric hindrance.
-
Solution: If using a sterically demanding alkylating agent, you may need to increase the reaction time or temperature.
-
Q2: I have isolated a side product that appears to be a C-alkylated isomer. How can I improve the selectivity for N-alkylation?
A2: While C3-alkylation is a common side reaction in the alkylation of many indoles, for this compound, N-alkylation is generally favored due to the presence of the electron-withdrawing group at the C2 position. However, C3-alkylation can still occur under certain conditions.
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role in directing the regioselectivity of the alkylation.
-
Solution: The use of a strong base like NaH in a polar aprotic solvent such as DMF or THF typically favors the formation of the N-alkylated product.[1] The indolide anion is more readily formed under these conditions, enhancing its nucleophilicity at the nitrogen atom.
-
-
Reaction Temperature: Higher reaction temperatures can sometimes influence the product distribution.
-
Solution: It has been observed in some indole systems that higher temperatures can favor the thermodynamically more stable N-alkylated product. However, this should be optimized on a case-by-case basis.
-
Q3: Are there other potential side reactions I should be aware of?
A3: Yes, besides C-alkylation, other side reactions are possible, though generally less common for this specific substrate.
-
O-Alkylation: Unintended alkylation of the ester's carbonyl oxygen can occur, although this is less likely than N-alkylation.
-
Mitigation: The use of polar aprotic solvents like DMSO can help minimize this side reaction.
-
-
Dialkylation: The formation of a product with alkyl groups on both the nitrogen and a carbon atom is a possibility if the reaction conditions are too harsh or if an excess of the alkylating agent is used for a prolonged period.
-
Mitigation: Use a controlled stoichiometry of the alkylating agent (typically 1.05-1.2 equivalents) and monitor the reaction to avoid extended reaction times after the starting material has been consumed.
-
Data Presentation
The following table summarizes reaction conditions for the N-alkylation of this compound and a related electron-deficient indole.
| Substrate | Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) of N-alkylated product | Reference |
| This compound | Ethyl iodide | KOH (2.5-3.0) | DMSO | 40 | 12 | Not specified | |
| Methyl indole-2-carboxylate | Allyl Acetate | Cs₂CO₃ | CH₂Cl₂ | 40 | - | 99 | |
| Various electron-deficient indoles | Various | - | DCE | RT | - | 57-99 | [2] |
Experimental Protocols
Key Experiment: N-Ethylation of this compound
This protocol is based on established procedures for the N-alkylation of this substrate.
Materials:
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This compound
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Potassium hydroxide (KOH)
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Ethyl iodide
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Anhydrous Dimethyl sulfoxide (DMSO)
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Ethyl acetate
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Saturated aqueous ammonium chloride solution
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Brine
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Anhydrous sodium sulfate
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Round-bottom flask
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Magnetic stirrer and stir bar
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Inert atmosphere setup (Nitrogen or Argon)
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Syringes and needles
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
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Dissolve the starting material in anhydrous DMSO.
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Add potassium hydroxide (2.5-3.0 eq.) to the solution and stir the mixture.
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Add ethyl iodide (2.5 eq.) dropwise to the reaction mixture at room temperature.
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Heat the reaction mixture to 40°C and stir for 12 hours.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired N-ethylated product.
Visualizations
Caption: N-Alkylation Reaction Pathway.
Caption: Competing N- vs. C3-Alkylation.
References
Preventing C-alkylation in indole synthesis with electron-withdrawing groups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with C-alkylation during indole synthesis, particularly when electron-withdrawing groups are present.
Frequently Asked Questions (FAQs)
Q1: Why is C3-alkylation a common side reaction during the N-alkylation of indoles?
The indole nucleus possesses two primary nucleophilic sites: the N1-position and the C3-position. Due to the high electron density at the C3-position, it is inherently more nucleophilic than the nitrogen atom, making it prone to electrophilic attack.[1][2] This often leads to a mixture of N-alkylated and C3-alkylated products, complicating purification and reducing the yield of the desired N-substituted indole.
Q2: How do electron-withdrawing groups (EWGs) on the indole ring influence the regioselectivity of alkylation?
Electron-withdrawing groups on the indole ring decrease the nucleophilicity of the nitrogen atom, making N-alkylation more challenging.[2] However, EWGs, particularly at the C2 or C3 positions, can increase the acidity of the N-H bond.[1][2] This facilitates deprotonation to form the indolate anion, which can favor N-alkylation under appropriate reaction conditions. The position of the EWG is crucial; for instance, groups at the C5 position may have a less pronounced effect on regioselectivity compared to those at C2 or C3.[1]
Q3: What are the "classical" conditions for N-alkylation of indoles, and what are their limitations?
The classical approach for N-alkylation involves the deprotonation of the indole with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkyl halide.[3] While effective in some cases, this method can suffer from poor regioselectivity, leading to significant C3-alkylation, especially if deprotonation is incomplete.[3]
Q4: Are there milder alternatives to using strong bases like sodium hydride?
Yes, several milder methods have been developed to circumvent the issues associated with strong bases. These include:
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Phase-Transfer Catalysis (PTC): This method often employs bases like potassium hydroxide in a biphasic system with a phase-transfer catalyst.[3]
-
Carbonate Bases: Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar solvents like DMF or acetonitrile can be effective, particularly for more reactive alkylating agents.[3]
-
Transition Metal Catalysis: Copper and palladium-catalyzed methods can proceed under neutral or mildly basic conditions.[3][4]
Troubleshooting Guides
Issue 1: Low Yield of N-Alkylated Product with Electron-Deficient Indoles
Problem: When attempting N-alkylation of an indole bearing an electron-withdrawing group, the reaction is sluggish and results in a low yield of the desired product.
Possible Causes & Solutions:
-
Decreased Nucleophilicity of Nitrogen: Electron-withdrawing groups reduce the nitrogen's nucleophilicity.[2]
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Solution: More forcing reaction conditions may be necessary. Consider using a stronger base to ensure complete deprotonation, increasing the reaction temperature, or using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride).[3]
-
-
Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the N-H bond, which is more acidic due to the EWG.
-
Solution: Switch to a stronger base (e.g., NaH, KH). Ensure stoichiometric amounts of the base are used.[3]
-
Issue 2: Poor Regioselectivity (Significant C3-Alkylation)
Problem: The reaction produces a mixture of N-alkylated and C3-alkylated isomers, with the C3-alkylated product being a major component.
Possible Causes & Solutions:
-
Incomplete Deprotonation: The neutral indole is more likely to react at the C3 position.[3]
-
Solution: Ensure complete deprotonation by using a stoichiometric amount of a strong base like NaH in an anhydrous polar aprotic solvent like DMF.[3]
-
-
Solvent Effects: The choice of solvent can influence the reactivity of the indolate anion.
-
Solution: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation by solvating the counter-ion and leaving the nitrogen more accessible. Ethereal solvents like THF can sometimes lead to lower N-selectivity.[3]
-
-
Counter-ion Effects: The nature of the cation from the base can impact the site of alkylation.
-
Solution: Experiment with different bases to vary the counter-ion (e.g., NaH, KH, Cs₂CO₃). Cesium carbonate is often reported to enhance N-selectivity.
-
-
Temperature: Higher temperatures can sometimes favor C-alkylation.
-
Solution: Try running the reaction at a lower temperature after the initial deprotonation step.
-
Experimental Protocols
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This protocol is a classical method for the N-alkylation of indoles.
-
Preparation: To a solution of the indole (1.0 equiv.) in anhydrous DMF, add sodium hydride (1.1 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the indolate anion.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.2 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates completion (typically 2-12 hours).
-
Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation
This protocol offers a milder alternative to strong bases.
-
Reaction Setup: In a round-bottom flask, combine the indole (1.0 equiv.), the alkylating agent (1.2 equiv.), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equiv.), and a biphasic solvent system (e.g., toluene and 50% aqueous NaOH).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography.
Data Summary
Table 1: Influence of Reaction Conditions on the Regioselectivity of Indole Alkylation.
| Indole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N/C3 Ratio | Yield (%) |
| Indole | Benzyl Bromide | NaH | THF | RT | Varies | Moderate |
| Indole | Benzyl Bromide | NaH | DMF | RT | Favors N | Good |
| Indole | Benzyl Bromide | K₂CO₃ | DMF | 80 | Favors N | Good |
| Indole | Benzyl Bromide | Cs₂CO₃ | CH₃CN | RT | High N-selectivity | High |
| 5-Nitroindole | Ethyl Iodide | NaH | DMF | RT | Predominantly N | Good |
Data compiled from general trends reported in the literature. Actual results may vary depending on specific substrates and precise reaction conditions.
Visual Guides
Logical Workflow for Selecting an N-Alkylation Strategy
Caption: A flowchart to guide the selection of an appropriate N-alkylation strategy for indoles.
Competing Pathways: N- vs. C3-Alkylation
Caption: A diagram illustrating the competing N-alkylation and C3-alkylation pathways.
References
Technical Support Center: Optimization of Reaction Conditions for the Cyanation of Indole Rings
Welcome to the technical support center for the cyanation of indole rings. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimization of your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for introducing a cyano group onto an indole ring?
A1: There are several effective methods for the cyanation of indoles, with the choice depending on the starting material, desired regioselectivity, and available reagents. Key strategies include:
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Direct C-H Cyanation: This modern approach directly functionalizes the C-H bond of the indole ring, most commonly at the C3 position. These reactions are often catalyzed by transition metals like palladium, copper, rhodium, or ruthenium.[1][2][3][4][5]
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Cyanation of Halogenated Indoles: A traditional cross-coupling method where a pre-functionalized halo-indole (e.g., bromo-indole) is reacted with a cyanide source, typically using a palladium catalyst.[1][6]
-
Photoredox and Electrochemical Cyanation: These methods offer alternative activation pathways, often under milder conditions, avoiding the need for strong oxidants or high temperatures.[7][8][9][10]
Q2: Which position of the indole ring is most reactive for cyanation?
A2: The C3 position of the indole ring is inherently the most electron-rich and nucleophilic, making it the most common site for electrophilic substitution and many direct C-H functionalization reactions.[11] However, by using specific directing groups on the indole nitrogen or at the C3 position, it is possible to achieve selective cyanation at other positions, such as C2, C4, C6, or C7.[11][12][13][14]
Q3: What are the common cyanide sources, and what are the safety considerations?
A3: A variety of cyanide sources are available, ranging from highly toxic traditional reagents to safer, modern alternatives.
-
Traditional Toxic Reagents: Alkali metal cyanides (NaCN, KCN) and copper(I) cyanide (CuCN) are effective but highly toxic and release hydrogen cyanide (HCN) gas in acidic conditions.[15]
-
Safer Metal Cyanides: Zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are considered safer, non-toxic alternatives that are more stable and easier to handle.[6][16]
-
In Situ "CN" Sources: Modern protocols utilize safer reagents that generate the cyanide source in situ. Common examples include using acetonitrile (CH₃CN) or a combination of ammonium bicarbonate (NH₄HCO₃) and DMSO.[17][18][19]
-
Other Sources: Trimethylsilyl cyanide (TMSCN) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are also used, particularly in specific methodologies like electrochemical or rhodium-catalyzed reactions.[5][9]
Always consult the Safety Data Sheet (SDS) for any cyanating agent and work in a well-ventilated fume hood with appropriate personal protective equipment. An emergency plan for cyanide exposure should be in place.
Q4: How can I monitor the progress of my cyanation reaction effectively?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring reaction progress. A suitable eluent system (e.g., petroleum ether/ethyl acetate) should be chosen to achieve good separation between the starting material, the cyanated product, and any byproducts.[2] The reaction is generally considered complete when the starting material spot is no longer visible by UV light (254 nm).[2] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Troubleshooting Guide
This section addresses specific issues that may arise during the cyanation of indole rings.
Problem 1: Low or No Yield of the Desired Cyano-Indole
-
Question: I am attempting a palladium-catalyzed C-H cyanation, but my TLC plate shows only the starting material or a very faint product spot. What could be wrong?
-
Answer: This is a common issue that can stem from several sources related to the catalyst, reagents, or reaction conditions.
| Potential Cause | Recommended Solution | Citations |
| Inactive Catalyst | The palladium catalyst may have decomposed (e.g., formation of palladium black). Use a fresh batch of catalyst or consider a more stable palladium source or ligand. | [2] |
| Inactive Oxidant | Oxidants like Cu(OAc)₂ or Ag₂CO₃ can degrade over time. Use a fresh supply and ensure it has been stored correctly. | [2] |
| Atmosphere | The active form of many catalysts (e.g., Pd(0)) is sensitive to oxygen. Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (N₂ or Ar) throughout the reaction. | [2][6] |
| Suboptimal Temperature | The C-H activation step often requires significant thermal energy. If the temperature is too low, the reaction may not proceed. Conversely, excessively high temperatures can cause decomposition of the substrate or product. Optimize the temperature by screening in 10-20 °C increments from the literature value. | [2] |
| Poor Solvent Quality | Trace amounts of water can interfere with the reaction. Use anhydrous, high-purity solvents. DMSO and DMF are common choices for these reactions. | [2] |
| Deactivated Substrate | Indoles with strong electron-withdrawing groups may be less reactive. A more robust catalyst system, higher temperatures, or longer reaction times may be necessary. | [2] |
Problem 2: Formation of Significant Side Products
-
Question: My reaction is producing the desired product, but I am also observing significant impurities on my TLC plate. What are these and how can I minimize them?
-
Answer: The reactive nature of the indole ring can lead to several side reactions.
| Potential Cause | Recommended Solution | Citations |
| Dimerization/Polymerization | Indoles can polymerize under strongly acidic or oxidative conditions. Reduce the reaction temperature, use a milder catalyst or oxidant, or run the reaction at a higher dilution. | [2][15] |
| Homocoupling of Indole | The reaction can sometimes favor the coupling of two indole molecules. The addition of an additive, such as potassium acetate (KOAc), can dramatically suppress this side reaction. | [16] |
| Hydrolysis of Nitrile Group | The product cyano group can be hydrolyzed to a carboxamide or carboxylic acid under harsh acidic or basic conditions, especially during a long reaction or work-up. Neutralize the reaction mixture promptly after completion and use anhydrous conditions. | [15] |
| N-Functionalization | The N-H of the indole is nucleophilic and can compete in reactions. Using a protecting group (e.g., Boc, Ts, Bn) on the indole nitrogen can prevent N-functionalization and improve selectivity. | [6] |
Problem 3: Difficulty with Purification
-
Question: My crude product seems to be degrading during column chromatography, leading to low isolated yields. What can I do?
-
Answer: Indole derivatives can be sensitive to the acidic nature of standard silica gel.
| Potential Cause | Recommended Solution | Citations |
| Degradation on Silica Gel | The acidic surface of silica gel can cause decomposition of the indole product. Neutralize the silica gel by preparing a slurry with a small amount of a non-polar amine (e.g., 1% triethylamine) in your eluent before packing the column. | [6] |
| Poor Separation | Impurities may have similar polarity to the product. Methodically screen different eluent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to achieve better separation. | [2] |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data from literature to guide the optimization of your reaction conditions.
Table 1: Influence of Solvent on Pd-Catalyzed Cyanation of 1,2-dimethyl-1H-indole
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 130 | 24 | 75 |
| 2 | DMA | 130 | 24 | 80 |
| 3 | DMSO | 130 | 24 | 88 |
| Conditions: 1,2-dimethyl-1H-indole, Pd(OAc)₂, Cu(OAc)₂, O₂. |
Table 2: Comparison of Common Catalysts for Indole Cyanation
| Catalyst Type | Common Examples | Typical Position | Key Advantages | Citations |
| Palladium | Pd(OAc)₂, Pd(PPh₃)₄ | C3, C2, C7 | High efficiency, well-studied, versatile for C-H activation and cross-coupling. | [1][16] |
| Copper | Cu(OAc)₂, CuI, CuCN | C3, C2 | Lower cost than palladium, effective with various "CN" sources. | [3][20][21] |
| Rhodium | [RhCp*Cl₂]₂ | C2 | Excellent for directing group-assisted C2-selective cyanation. | [5][13][22] |
| Ruthenium | RuY (zeolite), [RuCl₂(p-cymene)]₂ | C3 | Can offer high regioselectivity and catalyst reusability. | [4] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C3-H Cyanation of Indole
This protocol provides a general guideline for the direct C-H cyanation of an indole substrate at the C3 position using a safe cyanide source.[2][16]
Materials:
-
Indole substrate (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Copper(II) acetate (Cu(OAc)₂) as oxidant (2.0 mmol)
-
Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5-1.0 mmol)
-
Potassium acetate (KOAc) (if homocoupling is an issue)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3-5 mL)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the indole substrate (1.0 mmol), Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2.0 mmol), and K₄[Fe(CN)₆] (0.5-1.0 mmol).
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DMSO (3-5 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 130 °C and stir the mixture vigorously.
-
Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-cyanoindole derivative.
Visualizations
Diagram 1: General Experimental Workflow
Caption: General workflow for Pd-catalyzed C-H cyanation of indoles.
Diagram 2: Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]
- 11. soc.chim.it [soc.chim.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rhodium catalyzed C2-selective cyanation of indoles and pyrroles. (2015) | Manthena Chaitanya | 69 Citations [scispace.com]
- 14. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Recent advances in C–CN and C–H bond activation of green nitrile (MeCN) for organo-complexation, cyanation and cyanomethylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Suzuki Coupling of Indole Halides
Welcome to the technical support center for palladium-catalyzed Suzuki coupling of indole halides. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these critical cross-coupling reactions.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to specific problems you may encounter during your experiments.
Question 1: My Suzuki coupling reaction with a bromoindole has a very low yield or fails to proceed. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in the Suzuki coupling of bromoindoles is a frequent issue and can often be attributed to catalyst deactivation or suboptimal reaction conditions. The indole N-H group, in particular, can contribute to catalyst inhibition. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. For challenging substrates like electron-rich indoles, standard catalysts such as Pd(PPh₃)₄ may not be sufficient.
-
Base and Solvent System: The base is crucial for the activation of the boronic acid and its choice can significantly influence the reaction outcome. Similarly, the solvent system affects the solubility of reactants and the stability of the catalytic species.
-
Oxygen Contamination: The active Pd(0) catalyst is susceptible to oxidation, which leads to deactivation.
-
Recommendation: Ensure thorough degassing of all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period before adding the catalyst.[3]
-
-
Boronic Acid Quality: Boronic acids can degrade over time, especially when exposed to air and moisture.
-
Recommendation: Use fresh, high-quality boronic acid. If degradation is suspected, consider using the corresponding boronate ester (e.g., pinacol ester) which is often more stable.
-
Below is a troubleshooting workflow to guide your experimental design:
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Question 2: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What causes this and how can I prevent it?
Answer:
The formation of palladium black is a common indicator of catalyst deactivation, where the soluble active Pd(0) species agglomerates into inactive metallic palladium. This is often triggered by the instability of the catalyst complex.
-
Causes of Palladium Black Formation:
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected Pd(0) atoms can aggregate.
-
Presence of Oxygen: Trace amounts of oxygen can facilitate the decomposition of the Pd(0) complex.[4]
-
High Temperatures: Elevated reaction temperatures can sometimes promote catalyst decomposition.
-
-
Strategies for Prevention:
-
Ligand Selection: Employ bulky and electron-rich phosphine ligands that form more stable complexes with palladium. The use of bidentate ligands like dppf can also enhance stability.[5]
-
Rigorous Degassing: As mentioned previously, thoroughly degassing all solvents and the reaction mixture is crucial to remove oxygen.[4]
-
Use of Pre-catalysts: Modern pre-catalysts are designed to generate the active Pd(0) species in a more controlled manner, which can minimize the formation of palladium black.
-
Temperature Control: While heating is often necessary, avoid excessively high temperatures that could lead to thermal decomposition of the catalyst.
-
Frequently Asked Questions (FAQs)
Q1: Can the N-H group of the indole interact with the palladium catalyst and cause deactivation?
A1: Yes, the N-H group of unprotected indoles can interact with the palladium catalyst. This can occur through coordination of the nitrogen to the palladium center or even oxidative addition of the N-H bond.[6] Such interactions can lead to the formation of inactive or less active palladium species, thereby inhibiting the catalytic cycle.[7] In some cases, N-protection of the indole may be necessary to achieve a successful coupling, although many modern catalyst systems are robust enough to tolerate the free N-H group.[8]
Q2: What is the general order of reactivity for indole halides in Suzuki coupling?
A2: The reactivity of indole halides in Suzuki coupling generally follows the trend of carbon-halogen bond strength: Indole-I > Indole-Br > Indole-Cl. Iodoindoles are the most reactive, while chloroindoles are the least reactive and often require more specialized and highly active catalyst systems.[9]
Q3: Are there any specific side reactions to be aware of when performing Suzuki coupling with indole halides?
A3: Besides catalyst deactivation, several side reactions can occur:
-
Homocoupling of the Boronic Acid: This leads to the formation of a biaryl byproduct derived from the boronic acid. This is often promoted by the presence of oxygen or unreduced Pd(II) species at the beginning of the reaction.[10]
-
Protodeborylation: The boronic acid can be protonated and lose its boron moiety, rendering it inactive for cross-coupling. This is more common with certain heteroaryl boronic acids.[7]
-
Dehalogenation: The indole halide can be reduced, replacing the halogen with a hydrogen atom.
Careful optimization of the reaction conditions, particularly the base and solvent, can help to minimize these side reactions.
Data Presentation
The following table summarizes the performance of various catalytic systems for the Suzuki coupling of 5-bromoindole and related analogs. This data can guide the selection of initial screening conditions.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[2] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other palladium catalysts for this substrate.[2] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Effective for a range of heteroaromatic halides, suggesting good potential for 5-bromoindole.[2] |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of a Bromoindole:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the bromoindole (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane/water, 4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the bromoindole.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Visualizations
Catalyst Deactivation Pathways
Caption: Proposed deactivation pathways for palladium catalysts in the Suzuki coupling of indole halides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in the Functionalization of the Indole-2-carboxylate Core
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of the indole-2-carboxylate scaffold. Here, you will find information to help improve regioselectivity and achieve your desired substitution patterns.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of electrophilic attack on an unsubstituted indole-2-carboxylate, and how can I control the outcome?
The indole-2-carboxylate core presents multiple sites for functionalization, with the C3, C5, and C7 positions being the most susceptible to electrophilic attack. The regioselectivity of these reactions is highly dependent on the nature of the electrophile and the reaction conditions, particularly the choice of Lewis acid catalyst.[1]
For instance, in Friedel-Crafts acylation, the use of a strong Lewis acid like aluminum chloride (AlCl₃) can lead to a mixture of products. With less reactive acyl chlorides, such as methyl or n-propyl acyl chlorides, a nearly 1:1 ratio of C3 to benzene ring (C5 and C7) acylation can be observed.[1] However, with more reactive acyl chlorides derived from stronger acids, substitution at the C5 position is favored.[1]
Troubleshooting Workflow for Electrophilic Acylation:
Caption: Troubleshooting workflow for regioselective Friedel-Crafts acylation.
Q2: I am getting a mixture of isomers during Friedel-Crafts acylation of ethyl indole-2-carboxylate. How can I improve the regioselectivity?
Obtaining a mixture of C3, C5, and C7 acylated products is a common issue, especially when using aluminum chloride as the catalyst.[1] The regiochemical outcome is highly sensitive to the reactivity of the acylating agent and the solvent.
-
To favor C3-acylation:
-
To favor C5-acylation:
-
Employ a more reactive acyl chloride, such as chloroacetyl chloride. More reactive acylating agents tend to favor substitution on the benzene ring, primarily at the C5 position.[1]
-
Q3: How can I achieve functionalization at the C4 or C7 positions, which are generally less reactive?
Accessing the C4 and C7 positions of the indole-2-carboxylate core typically requires the use of a directing group. While many examples in the literature focus on indoles with other substituents, the principles can be applied to the indole-2-carboxylate system.
-
For C7-functionalization:
-
The installation of a bulky directing group on the indole nitrogen, such as a phosphinoyl group (e.g., -P(O)tBu₂), can direct metallation and subsequent functionalization to the C7 position.[2] Palladium-catalyzed coupling of N-phosphinoyl indoles with arylboronic acids has shown high selectivity for the C7 position.[3]
-
N-protection with a Boc group can also be used, followed by specific reaction conditions to achieve C7 functionalization.
-
-
For C4-functionalization:
Q4: Does N-protection of the indole-2-carboxylate affect the regioselectivity of subsequent reactions?
Yes, N-protection plays a crucial role in controlling regioselectivity. The choice of the protecting group can influence the electronic properties of the indole ring and can also act as a directing group.
-
N-Acyl and N-Boc protecting groups: These groups can be used to avoid side reactions at the nitrogen and can influence the outcome of subsequent functionalizations. For example, N-acylindole-2-carboxylates are valuable precursors for the regioselective hydrogenation of the pyrrole ring.[6] The use of a Boc group is particularly advantageous as it is labile and can be removed under mild conditions, preventing unwanted side reactions like decarboxylation that can occur with N-acyl groups under harsh removal conditions.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield and mixture of C3, C5, and C7 isomers in Friedel-Crafts acylation. | The Lewis acid (e.g., AlCl₃) is promoting reaction at multiple sites. The acylating agent has intermediate reactivity. | To favor C3-acylation, switch to an acid anhydride or use nitrobenzene as the solvent. To favor C5/C7-acylation, use a more reactive acyl chloride (e.g., chloroacetyl chloride).[1] |
| Unwanted N-alkylation or N-acylation instead of C-functionalization. | The indole nitrogen is deprotonated under the reaction conditions, making it a competing nucleophile. | Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) before attempting C-H functionalization. |
| Inability to functionalize the benzene ring (C4-C7). | The C3 position is the kinetically favored site for electrophilic attack. | Employ a directing group strategy. For C7, consider an N-phosphinoyl group.[2][3] For C4, a removable C3-pivaloyl group can be effective.[2][4] |
| Decarboxylation or other side reactions during protecting group removal. | The conditions for removing the N-protecting group are too harsh. | Use a more labile protecting group like Boc, which can be removed under milder acidic conditions (e.g., TFA in CH₂Cl₂).[6] |
Quantitative Data on Regioselectivity
Table 1: Regioselectivity in the Friedel-Crafts Acylation of Ethyl Indole-2-carboxylate [1]
| Acylating Agent | Conditions | C3-Acylation Yield (%) | C5-Acylation Yield (%) | C7-Acylation Yield (%) |
| CH₃COCl | AlCl₃, C₂H₄Cl₂ | 35 | 32 | 14 |
| CH₃COCl | AlCl₃, PhNO₂ | 74 | 14 | - |
| (CH₃CO)₂O | AlCl₃, C₂H₄Cl₂ | 85 | 11 | - |
| n-PrCOCl | AlCl₃, C₂H₄Cl₂ | 34 | 33 | 12 |
| n-PrCOCl | AlCl₃, PhNO₂ | 65 | 14 | - |
| ClCH₂COCl | AlCl₃, C₂H₄Cl₂ | - | 79 | - |
| PhCOCl | AlCl₃, C₂H₄Cl₂ | - | 70 | - |
| (PhCO)₂O | AlCl₃, C₂H₄Cl₂ | 80 | - | - |
Key Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Ethyl Indole-2-carboxylate [1]
To a solution of ethyl indole-2-carboxylate (1 mmol) in ethylene chloride, the acyl chloride (2 mmol) and aluminum chloride (2 mmol) are added. The reaction mixture is stirred at the appropriate temperature (0 °C to reflux) for 1 to 2 hours. After completion, the reaction is quenched with ice water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The products are purified by chromatography.
Protocol 2: N-Boc Protection of Indole-2-carboxylate Derivatives [6]
To a solution of the indole-2-carboxylate derivative in THF, di-tert-butyl dicarbonate (Boc)₂O, triethylamine (TEA), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added. The reaction mixture is stirred at room temperature. After completion, the solvent is evaporated, and the residue is worked up by extraction and purified by chromatography to yield the N-Boc protected indole-2-carboxylate.
Protocol 3: C4-Arylation of an Indole with a C3-Carbonyl Directing Group [7]
Note: This is a general procedure for a C3-carbonyl substituted indole, which can be adapted for indole-2-carboxylate derivatives with an additional C3-directing group.
A mixture of the C3-carbonyl indole (0.2 mmol), aryl iodide (3.0 equiv.), AgTFA (2.0 equiv.), Pd(OAc)₂ (10 mol%), and TsOH·H₂O (3.75 equiv.) in HFIP (1.0 mL) is heated at 60 °C for 40 minutes. After cooling, the reaction mixture is diluted, extracted, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Signaling Pathways and Logical Relationships
Directing Group Strategy for Regiocontrolled C-H Functionalization
Caption: Directing group strategies for C4 and C7 functionalization.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Challenges in the scale-up synthesis of "methyl 6-cyano-1H-indole-2-carboxylate"
Welcome to the technical support center for the synthesis of methyl 6-cyano-1H-indole-2-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the laboratory and scale-up synthesis of this versatile intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, categorized by common synthetic routes.
I. Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method for indole formation. However, its success is highly dependent on reaction conditions and substrate electronics.
-
Question: My Fischer indole synthesis of a 6-cyano-substituted indole is resulting in a low yield. What are the likely causes and how can I improve it? Answer: Low yields in the Fischer indole synthesis can be attributed to several factors, particularly when dealing with an electron-withdrawing group like the cyano substituent.[1]
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Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. For cyano-substituted phenylhydrazines, a strong acid like polyphosphoric acid (PPA) or a Lewis acid such as zinc chloride (ZnCl₂) may be required to facilitate the cyclization. It is recommended to screen different acid catalysts and their concentrations.
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Reaction Temperature and Time: The reaction is highly sensitive to temperature.[2] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition and tar formation. A systematic optimization of the reaction temperature and time is crucial.
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Side Reactions: The presence of the electron-withdrawing cyano group can influence the stability of the intermediates, potentially leading to side reactions. One common side reaction is the formation of tar or polymeric materials, especially at elevated temperatures.[3]
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Purity of Starting Materials: Ensure the purity of the 4-cyanophenylhydrazine and the pyruvate ester. Impurities can significantly impact the reaction outcome.[2]
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Question: I am observing significant tar formation in my scaled-up Fischer indole synthesis. How can I mitigate this? Answer: Tar formation is a common challenge during the scale-up of the Fischer indole synthesis due to the harsh acidic conditions.[3]
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Temperature Control: Employ a jacketed reactor with efficient cooling to maintain a stable and uniform reaction temperature. Localized hot spots can accelerate polymerization.[3]
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Rate of Reagent Addition: The controlled addition of the acid catalyst or one of the reactants can help manage the exothermicity of the reaction and reduce the formation of byproducts.
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Solvent Selection: The choice of solvent can impact the solubility of intermediates and byproducts. A solvent that maintains all components in the solution phase can minimize tar formation.[3]
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Continuous Flow Chemistry: For large-scale production, consider a continuous flow setup. This technology offers superior heat and mass transfer, minimizing reaction time at high temperatures and reducing the formation of degradation products.[3]
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II. Hemetsberger-Knittel Synthesis
This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.
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Question: The synthesis of the α-azidocinnamate precursor for the Hemetsberger-Knittel reaction is low yielding. What can I do? Answer: The Knoevenagel condensation to form the azidoacrylate can be challenging.
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Question: The thermolysis step of my Hemetsberger-Knittel synthesis is not proceeding cleanly. What are the potential issues? Answer: The thermal cyclization is a key step and its success can be influenced by several factors.
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Solvent: The choice of a high-boiling point, inert solvent like xylene or toluene is crucial for reaching the required temperature for nitrene formation and cyclization.
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Purity of the Azide: The purity of the α-azidocinnamate precursor is important. Impurities can lead to the formation of byproducts during thermolysis.
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Regioisomer Formation: For meta-substituted aryl precursors, the formation of both 5- and 7-substituted indoles is possible.[5] For a 4-cyano-substituted benzaldehyde, this should lead to the desired 6-cyanoindole.
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III. Reissert Synthesis
The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.
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Question: The initial condensation reaction in my Reissert synthesis is not working well. How can I optimize it? Answer: The condensation of the o-nitrotoluene derivative with diethyl oxalate requires a strong base.
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Choice of Base: Potassium ethoxide has been reported to give better results than sodium ethoxide.[6][7] The reaction should be carried out under anhydrous conditions.
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Starting Material Reactivity: The reactivity of the substituted o-nitrotoluene is a key factor. The presence of the cyano group may influence the acidity of the methyl protons.
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Question: The reductive cyclization step is giving a complex mixture of products. What could be the reason? Answer: The reduction of the nitro group and subsequent cyclization can be sensitive to the reducing agent and reaction conditions.
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Reducing Agent: Various reducing agents can be used, such as zinc in acetic acid, iron in acetic acid, or sodium dithionite.[8] The choice of reducing agent may need to be optimized for the specific substrate.
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Reaction Conditions: The pH and temperature of the reaction mixture during the reduction are important parameters to control to avoid over-reduction or side reactions.
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Frequently Asked Questions (FAQs)
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Q1: What are the most common impurities to expect in the final product?
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A1: Common impurities can include unreacted starting materials (e.g., 4-cyanophenylhydrazine), byproducts from side reactions (e.g., polymers from the Fischer synthesis), and regioisomers if the synthesis allows for their formation. In some cases, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur during workup or purification.
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Q2: What are the recommended purification methods for this compound?
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A2: The most common purification techniques are column chromatography on silica gel and recrystallization. For column chromatography, a gradient of ethyl acetate in hexane is typically effective. For recrystallization, solvents such as ethanol, methanol, or ethyl acetate/hexane mixtures can be explored.
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Q3: How can I remove colored impurities from my product?
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A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal followed by hot filtration before recrystallization.[6] It is important to use a minimal amount of charcoal to avoid loss of the desired product.
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Q4: Are there any specific safety precautions I should take during the synthesis?
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A4: When using azides in the Hemetsberger-Knittel synthesis, it is crucial to take appropriate safety precautions as organic azides can be explosive. The Fischer indole synthesis often uses strong acids and high temperatures, requiring careful handling and temperature monitoring. Always consult the Safety Data Sheets (SDS) for all reagents and perform a thorough risk assessment before starting any experiment.
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Data Presentation
Table 1: Representative Reaction Conditions for Indole-2-Carboxylate Synthesis
| Synthesis Route | Key Reagents | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Fischer Indole | 4-Cyanophenylhydrazine, Methyl Pyruvate | Polyphosphoric Acid (PPA) | - | 80-120 | 1-4 | 60-85 (estimated) |
| Hemetsberger-Knittel | 4-Cyanobenzaldehyde, Methyl Azidoacetate | Sodium Ethoxide | Ethanol (condensation) | 0-25 (condensation) | 2-6 (condensation) | 70-90 (overall, estimated) |
| Methyl 2-azido-3-(4-cyanophenyl)acrylate | - | Xylene | 130-140 (thermolysis) | 1-3 (thermolysis) | ||
| Reissert | 4-Cyano-2-nitrotoluene, Diethyl Oxalate | Potassium Ethoxide | Ethanol (condensation) | 25-50 (condensation) | 4-8 (condensation) | 50-75 (overall, estimated) |
| Ethyl 2-(4-cyano-2-nitrophenyl)-2-oxoacetate | Zinc dust | Acetic Acid (reduction) | 60-100 (reduction) | 2-4 (reduction) |
Note: The data in this table is representative and based on general procedures for these synthetic routes. Actual conditions and yields for the synthesis of this compound may vary and require optimization.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
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Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 4-cyanophenylhydrazine hydrochloride and methyl pyruvate.
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Catalyst Addition: Slowly add the acid catalyst (e.g., polyphosphoric acid) to the mixture with efficient stirring.
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Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and maintain for the specified time, monitoring the reaction progress by TLC.
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Workup: Cool the reaction mixture to room temperature and quench by carefully adding it to ice-water.
-
Extraction: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Hemetsberger-Knittel Synthesis
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Condensation: To a solution of sodium ethoxide in ethanol at 0 °C, add a mixture of 4-cyanobenzaldehyde and methyl azidoacetate dropwise. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup of Azide: Pour the reaction mixture into water and extract the product with an organic solvent. Dry and concentrate the organic layer to obtain the crude methyl 2-azido-3-(4-cyanophenyl)acrylate.
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Thermolysis: Dissolve the crude azide in a high-boiling solvent such as xylene and heat the solution to reflux. Monitor the reaction for the evolution of nitrogen gas and the formation of the indole product by TLC.
-
Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography.
Protocol 3: General Procedure for Reissert Synthesis
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Condensation: To a solution of potassium ethoxide in anhydrous ethanol, add 4-cyano-2-nitrotoluene followed by diethyl oxalate. Stir the mixture at room temperature or with gentle heating until the condensation is complete.
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Workup of Pyruvate: Acidify the reaction mixture with a dilute acid and extract the ethyl 2-(4-cyano-2-nitrophenyl)-2-oxoacetate.
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Reductive Cyclization: Dissolve the crude pyruvate in acetic acid and add zinc dust portion-wise while monitoring the temperature. Heat the mixture to complete the cyclization.
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Workup and Purification: Filter the reaction mixture to remove the excess zinc and inorganic salts. Dilute the filtrate with water to precipitate the crude product. Collect the solid and purify by recrystallization.
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Reissert_indole_synthesis [chemeurope.com]
- 8. researchgate.net [researchgate.net]
Managing impurities in the final product of "methyl 6-cyano-1H-indole-2-carboxylate" synthesis
Welcome to the technical support center for the synthesis of methyl 6-cyano-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis and purification of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially significant method for synthesizing 6-cyano-substituted indoles, such as this compound, is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of 4-cyanophenylhydrazine (or its hydrochloride salt) with a pyruvate derivative, typically methyl pyruvate. The choice of acid catalyst is crucial, with options including Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids such as zinc chloride and boron trifluoride.[2]
Q2: My final product has a yellow or brownish tint. What is the cause and how can I remove it?
A2: A slight yellow coloration is common for cyano-substituted indoles.[1] This can be attributed to the presence of minor chromophoric impurities or degradation products. More intense discoloration, such as a brown or reddish tint, may indicate the presence of polymeric byproducts or oxidized species.
To decolorize the product, treatment with activated charcoal during the recrystallization process is often effective. The charcoal adsorbs colored impurities, which are then removed by hot filtration.
Q3: What are the potential impurities I should be aware of during the synthesis?
A3: Impurities in the final product can originate from unreacted starting materials, side reactions, or product degradation. Based on the Fischer indole synthesis route, potential impurities include:
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Unreacted 4-cyanophenylhydrazine: The starting hydrazine may be carried through the process.
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Incompletely cyclized intermediates: The reaction may not proceed to completion, leaving hydrazone or enamine intermediates.
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Isomeric products: Depending on the reaction conditions, small amounts of other indole isomers might form.
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Polymeric materials: Indoles can be susceptible to polymerization under strongly acidic conditions or upon exposure to light and air.
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Oxidation products: The indole nucleus can be sensitive to oxidation, leading to colored impurities.
Q4: Which analytical techniques are recommended for purity assessment?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:
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Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and for preliminary purity checks.
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High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis of non-volatile compounds like this compound. A reversed-phase method is typically employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying the structure of unknown impurities.
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Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to aid in the identification of impurities, especially when coupled with HPLC (LC-MS).
Troubleshooting Guides
Problem 1: Low Yield in Fischer Indole Synthesis
| Potential Cause | Troubleshooting Steps |
| Suboptimal Acid Catalyst | The choice and concentration of the acid are critical. Experiment with different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, PPA, ZnCl₂). The optimal acid and its concentration may need to be determined empirically.[2] |
| Incorrect Reaction Temperature | The Fischer indole synthesis is sensitive to temperature. Ensure the reaction is heated sufficiently to drive the cyclization, but avoid excessive heat which can lead to degradation and polymerization. |
| Impure Starting Materials | Use high-purity 4-cyanophenylhydrazine and methyl pyruvate. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product. |
| Inefficient Work-up | During the work-up, ensure complete neutralization of the acid catalyst and thorough extraction of the product into an appropriate organic solvent. |
Problem 2: Product Fails to Crystallize or "Oils Out" During Recrystallization
| Potential Cause | Troubleshooting Steps |
| Solvent System is Too Solubilizing | If the product is too soluble in the chosen solvent, it will not crystallize. Try a less polar solvent or a solvent mixture. |
| Supersaturation Not Achieved | The solution may not be concentrated enough. Carefully evaporate some of the solvent to induce crystallization. Seeding with a small crystal of pure product can also help. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
| High Impurity Load | A high concentration of impurities can inhibit crystallization. Consider a preliminary purification step, such as column chromatography, before recrystallization. |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This is a general guideline; specific conditions may require optimization.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
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Addition of Pyruvate: Add methyl pyruvate (1.0-1.2 equivalents) to the solution.
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Acid Catalysis: Add the acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or zinc chloride) portion-wise. The reaction is often exothermic.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the acid with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
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Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
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Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).
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Mobile Phase (Eluent): A solvent system of increasing polarity, typically starting with a non-polar solvent like hexane or petroleum ether and gradually adding a more polar solvent like ethyl acetate. The exact ratio will depend on the impurity profile and should be determined by TLC analysis.
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Procedure: a. Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a glass column. b. Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed. c. Elute the column with the solvent system, starting with the low polarity mixture and gradually increasing the polarity. d. Collect fractions and analyze them by TLC to identify the fractions containing the pure product. e. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Protocol 3: Purification by Recrystallization
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Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for indole derivatives include ethanol, methanol, ethyl acetate, toluene, or mixtures thereof with hexanes.
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Procedure: a. Dissolve the crude product in a minimal amount of the hot recrystallization solvent. b. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. c. Perform a hot filtration to remove the charcoal and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can improve the yield. e. Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. f. Dry the crystals under vacuum.
Data Presentation
Table 1: Analytical Techniques for Purity Assessment
| Technique | Purpose | Typical Conditions | Expected Outcome |
| TLC | Reaction monitoring, preliminary purity check | Silica gel plate; Mobile phase: Hexane/Ethyl Acetate (e.g., 7:3 v/v) | A single spot for the pure product. |
| HPLC | Quantitative purity analysis | C18 column; Mobile phase: Acetonitrile/Water gradient; UV detection at ~254 nm | A major peak corresponding to the product with high purity (>98%). |
| ¹H NMR | Structural confirmation | CDCl₃ or DMSO-d₆ as solvent | Characteristic peaks for the indole ring protons, methyl ester, and cyano group. |
| MS (ESI) | Molecular weight confirmation | Electrospray ionization in positive mode | A peak corresponding to [M+H]⁺. |
Visualizations
Logical Workflow for Troubleshooting Impurities
Caption: Troubleshooting workflow for impurity identification and management.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification.
References
Technical Support Center: Strategies to Avoid Tar Formation in Fischer Indole Synthesis
Welcome to the technical support center for troubleshooting the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the formation of tar and other byproducts, during the synthesis of substituted indoles.
Frequently Asked Questions (FAQs)
Q1: What is tar formation in the context of the Fischer indole synthesis, and why does it occur?
A1: Tar formation refers to the production of complex, high-molecular-weight, and often intractable polymeric byproducts that can contaminate the desired indole product, making purification difficult and significantly reducing yields.[1] This typically happens under the strongly acidic and high-temperature conditions often required for the reaction.[1] The key drivers of tar formation include the decomposition of starting materials or the desired product and various side reactions.[1][2]
Q2: What are the primary causes of excessive tar formation and low yields?
A2: Several factors can contribute to poor outcomes in a Fischer indole synthesis:
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Inappropriate Acid Catalyst: The choice of acid is critical. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction effectively.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used, and the optimal choice is often substrate-dependent.[1][3]
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Sub-optimal Temperature: High temperatures can accelerate the decomposition of sensitive substrates and intermediates, leading to tar and resin formation.[1] Conversely, a temperature that is too low may result in an incomplete reaction.[1]
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Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting side reactions over the desired cyclization.[4][5] Similarly, electron-donating groups on the carbonyl component can over-stabilize a key intermediate, favoring N-N bond cleavage.[4][5]
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Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compounds can lead to unwanted side reactions.[2][4]
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Steric Hindrance: Bulky substituents on either reactant can impede the key cyclization step.[4][6]
Q3: Are there greener alternatives to the classical Fischer indole synthesis that can minimize byproduct formation?
A3: Yes, several more environmentally friendly methods have been developed which often lead to cleaner reactions:
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Microwave-Assisted Synthesis: This technique can offer rapid heating, significantly reduced reaction times, and improved yields.[1][7]
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Ionic Liquids: SO₃H-functionalized ionic liquids have been successfully used as recyclable catalysts, sometimes in an aqueous medium, leading to high yields and easy product separation.[8][9]
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Low-Melting Mixtures: A melt of tartaric acid and dimethylurea can serve as both a mild solvent and catalyst, tolerating sensitive functional groups.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My reaction turns dark brown or black immediately upon heating, and TLC analysis shows a complex mixture with significant baseline material.
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Potential Cause: The reaction temperature may be too high, or the acid catalyst is too harsh for your specific substrate, causing rapid decomposition.[6]
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Suggested Solutions:
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Reduce Temperature: Start with milder conditions and gradually increase the temperature, monitoring the reaction by TLC.[1]
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Change Catalyst: Switch to a milder Lewis acid catalyst (e.g., ZnCl₂) or consider using a solid acid catalyst like zeolite.[6][11]
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Use Microwave Irradiation: Microwave synthesis can provide better temperature control and shorten reaction times, potentially minimizing decomposition.[7][12]
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Problem 2: The reaction is not proceeding to completion, and the TLC plate shows mainly unreacted starting materials.
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Potential Cause: The reaction may be suffering from insufficient acidity, an inactive catalyst, or too low a reaction temperature.[6]
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Suggested Solutions:
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Increase Catalyst Strength/Concentration: Ensure your catalyst is fresh and anhydrous. Consider switching to a stronger acid, such as polyphosphoric acid (PPA), particularly for less reactive substrates.[1][6]
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Increase Temperature: The key[13][13]-sigmatropic rearrangement often has a high activation energy.[6] Gradually increase the reaction temperature while monitoring for any signs of decomposition.[6]
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Consider a One-Pot Procedure: To minimize handling losses and potential decomposition of an unstable hydrazone intermediate, generate the hydrazone in situ without isolation.[1][2]
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Problem 3: I'm observing multiple spots on my TLC plate, indicating significant side product formation.
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Potential Cause: Competing side reactions, such as aldol condensations of the carbonyl component or Friedel-Crafts type reactions, may be occurring.[2][4]
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Suggested Solutions:
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Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration.[4]
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Purify the Hydrazone: If you are not using a one-pot procedure, purifying the hydrazone intermediate before the cyclization step can lead to a cleaner reaction.[6]
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Inert Atmosphere: For substrates sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[2][6]
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Data Presentation: Catalyst and Method Comparison
The choice of catalyst and reaction conditions can significantly impact the yield of the Fischer indole synthesis. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Catalysts in Fischer Indole Synthesis
| Entry | Phenylhydrazine | Ketone/Aldehyde | Catalyst | Solvent | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylhydrazine | Acetophenone | Zeolite-HY | Chloroform | 60 | 4 h | 43 |
| 2 | Phenylhydrazine | Acetophenone | Montmorillonite K10 | Chloroform | 60 | 4 h | 70 |
| 3 | Phenylhydrazine | Acetophenone | Amberlyst-15 | Chloroform | 60 | 4 h | 68 |
| 4 | Phenylhydrazine | Acetophenone | Phosphomolybdic acid | Chloroform | 60 | 4 h | 86 |
Data sourced from a study on heterogeneous catalysts.[14]
Table 2: Microwave-Assisted vs. Conventional Heating
| Entry | Ketone | Catalyst | Method | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cyclohexanone | ZnCl₂ | Microwave (600W) | 3 min | 76 |
| 2 | Cyclohexanone | p-TSA | Microwave (600W) | 3 min | 91 |
Data highlights the efficiency of microwave-assisted synthesis.[12]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Fischer Indole Synthesis
This protocol is a general guideline for performing a microwave-assisted Fischer indole synthesis, which can reduce reaction times and improve yields.[7]
Materials:
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Arylhydrazine (1.0 mmol)
-
Aldehyde or ketone (1.0 mmol)
-
Acid catalyst (e.g., Eaton's Reagent, p-TSA)
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Solvent (e.g., Ethanol)
Procedure:
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In a 10 mL microwave vial equipped with a magnetic stir bar, combine the arylhydrazine and the ketone/aldehyde.[7]
-
Carefully add the acid catalyst/solvent system to the vial.[7]
-
Seal the vial and place it in the microwave reactor.[7]
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Irradiate the reaction mixture at a set temperature (e.g., 170 °C) for a specified time (e.g., 10 minutes) with stirring.[7]
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After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.[7]
-
Neutralize the solution with a saturated aqueous solution of a suitable base (e.g., sodium bicarbonate).[7]
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Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product for further purification.[1]
Protocol 2: Fischer Indole Synthesis Using a Mild Tartaric Acid-Dimethylurea Melt
This protocol utilizes a biodegradable, low-melting mixture as both the solvent and catalyst, which is suitable for substrates with sensitive functional groups.[10]
Materials:
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L-(+)-tartaric acid
-
Dimethylurea
-
Arylhydrazine
-
Ketone/Aldehyde
Procedure:
-
Prepare the melt by heating a mixture of L-(+)-tartaric acid and dimethylurea until a homogenous liquid is formed.
-
Add the arylhydrazine and the carbonyl compound to the melt.
-
Stir the reaction mixture at a mild temperature (e.g., 80-100 °C) and monitor the progress by TLC.
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Upon completion, cool the reaction mixture.
-
Isolate the solid indole product by filtration and washing with water.
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The product can be further purified by recrystallization.[10]
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the Fischer indole synthesis.
Caption: A troubleshooting decision tree for the Fischer indole synthesis.
Reaction Condition Selection Guide
This diagram provides a simplified decision-making process for selecting the appropriate reaction conditions.
Caption: A guide for selecting reaction conditions based on substrate properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Fischer Indole Synthesis in Low Melting Mixtures [organic-chemistry.org]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
The Strategic Advantage of 6-Cyano Substitution: A Comparative Analysis of Methyl 6-Cyano-1H-indole-2-carboxylate and Other Indole Derivatives in Drug Design
For Immediate Release: A Comprehensive Guide for Drug Development Professionals
The indole scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile therapeutic applications. Among the myriad of indole derivatives, methyl 6-cyano-1H-indole-2-carboxylate has emerged as a particularly noteworthy pharmacophore. This guide provides a comparative analysis of this compound and related 6-cyanoindole derivatives against other indole compounds, offering insights into its performance, supported by experimental data, to inform rational drug design.
The introduction of a cyano group at the 6-position of the indole ring significantly influences the molecule's electronic properties and metabolic stability, often enhancing its therapeutic potential. This strategic modification has been explored in the development of novel anticancer, antiviral, and antituberculosis agents.
Comparative Analysis of Anticancer Activity
Recent studies have highlighted the potent cytotoxic effects of 6-cyanoindole derivatives against a range of cancer cell lines. The data presented below, while not a direct evaluation of this compound itself, provides a strong rationale for its use as a key intermediate in the synthesis of highly active anticancer agents. The cyano group at the 6-position is a recurring motif in compounds exhibiting significant efficacy.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of 6-Cyanoindole Derivatives and Other Indole Analogs
| Compound ID | Derivative Type | A549 (Lung) | H460 (Lung) | HT-29 (Colon) | SMMC-7721 (Liver) | Reference |
| Compound 27 | 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | 0.022 | 0.00023 | 0.00065 | 0.00077 | [1] |
| Compound 17 | 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | 0.045 | 0.011 | 0.58 | 0.91 | [1] |
| MX-58151 (Reference) | Indole Derivative | 0.058 | 0.019 | 0.70 | 1.53 | [1] |
Note: Lower IC₅₀ values indicate higher potency.
The data clearly demonstrates that 6-cyanoindole-containing compounds, such as compounds 27 and 17, exhibit significantly greater potency against various cancer cell lines compared to the reference indole derivative, MX-58151.[1]
Mechanism of Action: Insights from Preclinical Studies
The anticancer activity of 6-cyanoindole derivatives is often attributed to their ability to interfere with critical cellular processes, including tubulin polymerization and cell cycle progression.
Table 2: Tubulin Polymerization Inhibition by 6-Substituted Indole Derivatives
| Compound ID | Derivative Type | Kₑ (µM) | Reference |
| Compound 3g | 6-(3-cyano-4-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-indole | 13 | [2] |
Note: Kₑ represents the equilibrium dissociation constant; a lower value indicates stronger binding to tubulin.
Compound 3g, which features a 6-cyano-substituted phenyl group, demonstrates potent tubulin binding affinity, suggesting that the 6-cyanoindole scaffold can be effectively utilized to design potent microtubule-targeting agents.[2]
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experimental assays are provided below.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
The anticancer effects of many indole derivatives are mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK signaling pathways are common targets.
Workflow for anticancer drug screening of indole derivatives.
Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
Conclusion
The available evidence strongly suggests that the 6-cyano substitution on the indole ring is a valuable strategy in the design of potent therapeutic agents, particularly in the field of oncology. While direct comparative data for this compound is still emerging, the exceptional activity of its more complex derivatives underscores the potential of this core scaffold. The provided data and protocols offer a solid foundation for researchers to explore the full therapeutic potential of this promising class of compounds. Further structure-activity relationship studies are warranted to fully elucidate the impact of various substitutions on the indole-2-carboxylate template.
References
A Comparative Analysis of Fischer vs. Leimgruber-Batcho Synthesis for Cyanoindoles
For researchers and professionals in drug development, the indole scaffold is a privileged structure due to its prevalence in pharmacologically active compounds. The introduction of a cyano group enhances its utility, offering a versatile handle for further molecular elaboration. The synthesis of cyanoindoles, however, presents unique challenges due to the electron-withdrawing nature of the nitrile group. This guide provides a comparative analysis of two classical methods for indole synthesis—the Fischer indole synthesis and the Leimgruber-Batcho synthesis—as applied to the preparation of cyanoindoles, supported by experimental data and detailed protocols.
Overview of the Synthetic Routes
The Fischer indole synthesis , discovered in 1883, is a venerable and versatile method involving the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1] While broadly applicable, its efficiency can be hampered by the harsh acidic conditions and the electronic effects of substituents on the phenylhydrazine ring.[2]
The Leimgruber-Batcho indole synthesis , developed in the mid-20th century, offers a milder and often higher-yielding alternative.[1] This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to furnish the indole ring.[3][4] This method has gained favor in the pharmaceutical industry, particularly for its ability to produce indoles unsubstituted at the C2 and C3 positions.[1]
Quantitative Performance Comparison
The choice of synthetic route is often a trade-off between yield, reaction conditions, substrate scope, and scalability. The following table summarizes quantitative data for the synthesis of various cyanoindoles using both methods.
| Target Compound | Synthesis Method | Starting Materials | Key Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| 3-Cyanoindoles | Fischer | Substituted phenylhydrazine, α-cyano ketone | Acid catalyst (e.g., H₂SO₄, PPA), Reflux | Not Specified | Moderate (Typical) | [5] |
| 4-Cyanoindole | Leimgruber-Batcho | 2-Methyl-3-nitrobenzonitrile | 1. DMF-DMA 2. H₂, Pd/C | 12 hours (hydrogenation) | 70% | |
| 5-Cyanoindole | Fischer | 4-Cyanophenylhydrazine, Acetaldehyde | Acid catalyst (e.g., H₂SO₄, PPA), Elevated temperature | Not Specified | Moderate (estimated) | [6] |
| 5-Cyanoindole | Leimgruber-Batcho (Modified) | 3-Methyl-4-nitrobenzonitrile | 1. DMF-DMA, CH₂Cl₂ (50-55°C) 2. Fe, Acetic Acid, Methanol (50-55°C) | ~16 hours | 96% | [6] |
| 6-Cyanoindole | Leimgruber-Batcho | 4-Methyl-3-nitrobenzonitrile | 1. DMF-DMA (110°C) 2. Fe, Acetic Acid, Reflux | Not Specified | 48% | [7] |
| 7-Cyanoindole | Leimgruber-Batcho | 3-Methyl-2-nitrobenzonitrile | 1. DMF-DMA 2. H₂, Pd/C, THF | 2 hours (hydrogenation) | Low (side products observed) |
Discussion of Comparative Performance
Yield and Efficiency: The Leimgruber-Batcho synthesis generally demonstrates superior yields for the preparation of cyanoindoles, particularly for 5- and 6-cyanoindoles, where industrial-scale processes have been optimized to achieve yields as high as 96%.[6] The Fischer indole synthesis, while versatile, often provides moderate yields for cyanoindoles, which can be attributed to the deactivating effect of the electron-withdrawing cyano group on the phenylhydrazine precursor.[2]
Substrate Scope and Regioselectivity: The Leimgruber-Batcho synthesis is highly effective for producing indoles unsubstituted at the 2 and 3 positions. The regiochemical outcome is predetermined by the substitution pattern of the starting o-nitrotoluene.
The Fischer indole synthesis allows for greater substitution at the 2 and 3 positions, dictated by the choice of the ketone or aldehyde. However, when using meta-substituted phenylhydrazines (e.g., 3-cyanophenylhydrazine), a mixture of 4- and 6-cyanoindole regioisomers can be expected, complicating purification.[8]
Reaction Conditions: The Fischer indole synthesis typically requires harsh acidic conditions and elevated temperatures, which can be incompatible with sensitive functional groups.[2] In contrast, the Leimgruber-Batcho synthesis proceeds under milder conditions, although it involves a two-step sequence of enamine formation followed by reductive cyclization.[3][4] The reduction step can be achieved using various reagents, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal powders in acidic media (e.g., Fe/AcOH).[4][9]
Side Reactions: In the Leimgruber-Batcho synthesis of certain cyanoindoles, particularly those with electron-withdrawing groups at the 4, 5, or 6-positions, the formation of stable 1-hydroxyindole byproducts during catalytic hydrogenation has been observed. For the synthesis of 7-cyanoindole, intramolecular addition of the hydroxylamine intermediate to the nitrile can lead to the formation of 7-carboxamidoindole as a side product.[9]
Logical Workflow of Synthetic Strategies
The following diagram illustrates the distinct synthetic pathways for the Fischer and Leimgruber-Batcho syntheses.
Experimental Protocols
Fischer Indole Synthesis of 3-Cyanoindoles (General Protocol)
This protocol is adapted from established Fischer indole synthesis procedures for the synthesis of 2-aryl-3-cyanoindoles.[5]
Materials:
-
Substituted phenylhydrazine (1.0 eq)
-
α-Cyano ketone (e.g., Benzoylacetonitrile for 2-phenyl-3-cyanoindole) (1.0 eq)
-
Acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride)
-
Solvent (e.g., ethanol, acetic acid, or toluene)
Procedure:
-
In a round-bottom flask, dissolve the substituted phenylhydrazine and the α-cyano ketone in the chosen solvent.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Neutralize the residue carefully with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Leimgruber-Batcho Synthesis of 5-Cyanoindole
This protocol is a modified, high-yield procedure for the synthesis of 5-cyanoindole.[6]
Materials:
-
3-Methyl-4-nitrobenzonitrile
-
Methylene dichloride
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Methanol
-
Acetic acid
-
Iron powder
-
Ethyl acetate
-
n-Hexane
Procedure:
Step 1: Enamine Formation
-
Dissolve 3-methyl-4-nitrobenzonitrile in methylene dichloride and N,N-dimethylformamide dimethyl acetal.
-
Heat the mixture to 50-55°C and maintain for 8 hours, monitoring the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure at a temperature below 50°C.
Step 2: Reductive Cyclization
-
To the residue from Step 1, add methanol and acetic acid.
-
Cool the mixture to 0°C and add iron powder portion-wise.
-
Heat the reaction mixture to 50-55°C for 8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter, washing the filter cake with methanol.
-
Concentrate the organic layer and add ethyl acetate.
-
Stir the mixture at room temperature for 3 hours to precipitate the product.
-
Collect the solid by filtration, wash with n-hexane, and dry to afford 5-cyanoindole.
Conclusion
Both the Fischer and Leimgruber-Batcho syntheses are viable methods for the preparation of cyanoindoles. The Leimgruber-Batcho synthesis is generally the method of choice for producing high yields of 2,3-unsubstituted cyanoindoles, particularly at an industrial scale, due to its milder conditions and the high efficiency of the modified protocols. The Fischer indole synthesis remains a valuable tool for accessing a wider range of substituted cyanoindoles, although challenges related to harsh conditions, moderate yields with electron-withdrawing groups, and potential regioselectivity issues must be considered. The selection of the optimal synthetic route will ultimately depend on the specific substitution pattern of the target cyanoindole, the required scale of the synthesis, and the tolerance of other functional groups present in the starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar [semanticscholar.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validation of "methyl 6-cyano-1H-indole-2-carboxylate" as a pharmacophore for specific targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of "methyl 6-cyano-1H-indole-2-carboxylate" as a potential pharmacophore for specific biological targets. While primarily recognized as a versatile chemical intermediate in synthetic chemistry, the inherent structural features of this molecule— a rigid indole scaffold, a key hydrogen bond donating nitrogen, an electron-withdrawing cyano group at the 6-position, and a methyl carboxylate at the 2-position—suggest its potential for targeted biological activity. This document objectively compares the performance of the core "6-cyanoindole" and "indole-2-carboxylate" scaffolds with alternative derivatives, supported by available experimental data, to validate its pharmacophoric significance.
Key Biological Targets and Pharmacophore Validation
Based on extensive literature review, the "6-cyanoindole" moiety is a validated pharmacophore for primarily two classes of biological targets: Dopamine D4 Receptors and cancer-related targets , particularly tubulin . The following sections delve into the structure-activity relationships (SAR) and comparative data for derivatives of this scaffold against these targets.
Dopamine D4 Receptor Antagonism
The 6-cyanoindole scaffold is a crucial component in a series of potent and selective antagonists for the dopamine D4 (D4) receptor, a G protein-coupled receptor implicated in neuropsychiatric disorders. The cyano group at the 6-position is a key feature for achieving high affinity and selectivity.
Comparative Data for Dopamine D4 Receptor Ligands:
| Compound/Scaffold | Key Structural Features | Binding Affinity (Ki, nM) | Selectivity vs. D2/D3 Receptors | Reference |
| 6-Cyanoindole Derivatives | 2- or 3-piperazinylmethyl substitution | 3.4 - 9.0 | High | [1] |
| 5-Cyanoindole Derivatives | 2- or 3-piperazinylmethyl substitution | 0.52 - 1.0 | High | [1] |
| Indole-2-carboxamide | Lacking 6-cyano group | Generally lower affinity for D4 | Variable | [2] |
This table summarizes representative data from studies on cyanoindole derivatives. Specific Ki values for "this compound" are not available in the reviewed literature.
The data indicates that the position of the cyano group significantly influences binding affinity, with 5-cyanoindoles generally showing higher affinity than their 6-cyano counterparts.[1] However, 6-cyanoindoles still exhibit potent and selective binding. The this compound" provides a rigid scaffold with the key 6-cyano group. Further derivatization of the 2-carboxylate position, for instance, by converting it to a suitable amide, could yield potent D4 receptor antagonists.
Signaling Pathway for Dopamine D4 Receptor:
References
- 1. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 5-Cyano and 6-Cyano Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The position of substituents on the indole ring can dramatically influence the pharmacological profile of the resulting molecule. This guide provides an objective comparison of the biological activities of 5-cyano and 6-cyano indole derivatives, supported by experimental data, to aid in the rational design of novel therapeutic agents.
At a Glance: Key Biological Distinctions
The isomeric difference between 5-cyano and 6-cyano indole derivatives leads to distinct biological activities. Derivatives of 5-cyanoindole have shown notable efficacy as ligands for the dopamine D4 receptor and as precursors for Peroxisome Proliferator-Activated Receptor (PPAR) α/γ dual agonists. In contrast, 6-cyanoindole and its derivatives have been investigated for their enzyme inhibitory and anticancer properties.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data available for the biological activities of 5-cyano and 6-cyano indole derivatives.
Table 1: Comparison of Receptor Binding Affinity and Enzyme Inhibition
| Biological Target | 5-Cyanoindole Derivatives | 6-Cyanoindole Derivatives | Key Findings |
| Dopamine D4 Receptor | High Affinity (K_i = 0.52 - 1.0 nM for lead compounds)[1] | Moderate to High Affinity (K_i = 3.4 - 9.0 nM)[1] | Derivatives of 5-cyanoindole generally exhibit higher affinity and selectivity for the D4 receptor.[1] |
| Enzyme Inhibition | Precursor to PPARα/γ dual agonists.[1] Generally described as an enzyme inhibitor. | Inhibitor of Paenibacillus larvae spore germination (IC_50 = 110 ± 10 μM).[1] | 6-Cyanoindole has a quantified inhibitory activity against a specific bacterial process, while 5-cyanoindole's inhibitory potential is broader and linked to metabolic enzyme modulation.[1] |
Table 2: Anticancer Activity of Cyano-Indole Derivatives (Collated Data)
| Derivative Type | Compound Example | Cancer Cell Line | IC_50 Value |
| 5-Cyanoindole Derivative | N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide | Xanthine Oxidase (enzyme target) | 0.62 µM[2] |
| 6-Cyanoindole Derivative | 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative (Compound 27) | A549 (Lung) | 22 nM[3] |
| H460 (Lung) | 0.23 nM[3] | ||
| HT-29 (Colon) | 0.65 nM[3] | ||
| SMMC-7721 (Hepatoma) | 0.77 nM[3] |
Note: The anticancer data is collated from separate studies and does not represent a direct head-to-head comparison.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams have been generated.
General experimental workflow for synthesis and biological evaluation.
Simplified Dopamine D4 receptor signaling pathway.
PPARα/γ signaling pathway.
Detailed Experimental Protocols
Dopamine D4 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (K_i) of test compounds for the dopamine D4 receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human dopamine D4 receptor are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
The reaction mixture contains the cell membrane preparation, a radioligand with high affinity for the D4 receptor (e.g., [³H]spiperone), and varying concentrations of the test compound (5- or 6-cyanoindole derivative).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., haloperidol).
-
The mixture is incubated to allow binding to reach equilibrium.
3. Filtration and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50) is determined by non-linear regression analysis of the competition curve.
-
The K_i value is calculated from the IC_50 value using the Cheng-Prusoff equation.
Peroxisome Proliferator-Activated Receptor (PPAR) α/γ Agonist Assay
This protocol describes a cell-based reporter gene assay to determine the agonist activity of test compounds on PPARα and PPARγ.
1. Cell Culture and Transfection:
-
A suitable mammalian cell line (e.g., HEK293) is co-transfected with two plasmids:
-
An expression vector for the ligand-binding domain of human PPARα or PPARγ fused to a DNA-binding domain (e.g., GAL4).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., UAS).
-
2. Compound Treatment:
-
The transfected cells are seeded in multi-well plates and treated with varying concentrations of the test compound (5-cyanoindole derivative).
-
A known PPARα/γ agonist (e.g., rosiglitazone) is used as a positive control.
3. Luciferase Assay:
-
After an incubation period, the cells are lysed, and a luciferase substrate is added.
-
The luminescence produced by the luciferase activity is measured using a luminometer.
4. Data Analysis:
-
The fold activation of luciferase expression by the test compound is calculated relative to the vehicle control.
-
The EC_50 value (the concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve.
Paenibacillus larvae Spore Germination Inhibition Assay
This protocol details a method to assess the inhibitory effect of compounds on the germination of Paenibacillus larvae spores.
1. Spore Preparation:
-
P. larvae spores are harvested from a culture grown on an appropriate medium.
-
The spores are washed and suspended in a suitable buffer.
2. Germination Inhibition Assay:
-
The spore suspension is incubated with various concentrations of the test compound (6-cyanoindole).
-
Germination is induced by the addition of germination-triggering agents (e.g., L-tyrosine and uric acid).
-
The germination process is monitored over time by measuring the decrease in optical density (OD) at a specific wavelength (e.g., 600 nm) as the spores transition from bright to dark under a phase-contrast microscope.
3. Data Analysis:
-
The percentage of germination inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.
-
The IC_50 value, the concentration of the compound that inhibits 50% of spore germination, is determined from the dose-response curve.
Conclusion
The available data indicate that the position of the cyano group on the indole ring is a critical determinant of biological activity. Derivatives of 5-cyanoindole have demonstrated significant potential as high-affinity ligands for the dopamine D4 receptor, suggesting their utility in the development of therapeutics for neuropsychiatric disorders. Furthermore, their role as precursors to PPARα/γ dual agonists highlights their potential in treating metabolic diseases.[1]
Conversely, 6-cyanoindole has shown specific and quantifiable inhibitory activity against Paenibacillus larvae spore germination, indicating its potential as a lead structure for novel antibacterial agents.[1] Additionally, derivatives of 6-cyanoindole have exhibited potent anticancer activity against various cell lines.[3]
While direct comparative studies across all biological activities are not always available, this guide provides a comprehensive overview based on existing experimental data. Further research involving head-to-head comparisons of these isomeric derivatives in a wider range of biological assays will be invaluable for a more complete understanding of their therapeutic potential and for guiding future drug discovery efforts.
References
A Comparative Guide to Alternative Reagents for the Cyanation of Indole-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyano group into the indole-2-carboxylate scaffold is a critical transformation in medicinal chemistry, providing a versatile handle for the synthesis of a wide array of pharmacologically active compounds. While traditional methods often rely on highly toxic cyanide sources, a growing number of alternative reagents offer safer and more efficient routes to these valuable intermediates. This guide provides an objective comparison of various cyanating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
Comparison of Cyanating Reagents
The choice of a cyanating reagent is a critical decision in synthesis design, with significant implications for reaction efficiency, substrate scope, and safety. This section provides a comparative overview of several alternative reagents for the cyanation of indole-2-carboxylates, with a focus on palladium-catalyzed cross-coupling reactions of halo-indole-2-carboxylates, a common and effective strategy.
| Cyanating Reagent | Catalyst/Conditions | Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Features |
| Zinc Cyanide (Zn(CN)₂)₂) | Pd₂(dba)₃, dppf | Ethyl 4-bromoindole-2-carboxylate | Ethyl 4-cyanoindole-2-carboxylate | ~88 (estimated) | 16 | Reflux (DMF) | A less toxic alternative to alkali metal cyanides; widely used in palladium-catalyzed cyanations.[1] |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Pd(OAc)₂ | Ethyl 4-chlorobenzoate (model substrate) | Ethyl 4-cyanobenzoate | ~83 (for model substrate) | 15 | 120 | Non-toxic and inexpensive cyanide source; requires a palladium catalyst.[1] |
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Rh(III) catalyst (proposed) | Indole (general) | Cyanated Indole | Good to excellent (reported for arenes) | - | - | Electrophilic cyanating agent; avoids the use of toxic metal cyanides.[2] |
| Cyanobenziodoxolones (CBX) | Ir photocatalyst, visible light | Carboxylic Acids (general) | Nitriles | High yields (reported for aliphatic acids) | 5-18 | Room Temperature | Enables decarboxylative cyanation under mild, photoredox conditions.[3][4] |
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation of any synthetic method. Below are representative protocols for the cyanation of indole-2-carboxylate precursors using different reagents.
Palladium-Catalyzed Cyanation with Zinc Cyanide
This protocol is adapted from a general procedure for the palladium-catalyzed cyanation of aryl bromides.[1]
Reaction:
A representative palladium-catalyzed cyanation.
Procedure:
-
To a solution of ethyl 4-bromoindole-2-carboxylate (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.2 mmol) and zinc cyanide (Zn(CN)₂, 0.6 mmol).
-
The mixture is degassed with argon for 15 minutes.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 mmol) is then added.
-
The reaction mixture is heated to reflux and stirred for 16 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 4-cyanoindole-2-carboxylate.
Decarboxylative Cyanation of Indole-2-carboxylic Acid (Proposed)
This proposed protocol is based on the visible-light-mediated decarboxylative cyanation of aliphatic carboxylic acids using cyanobenziodoxolones.[3][4]
Reaction Workflow:
Proposed workflow for decarboxylative cyanation.
Procedure:
-
In a reaction vial, indole-2-carboxylic acid (0.2 mmol), a cyanobenziodoxolone (CBX) reagent (0.3 mmol), and an iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%) are combined in a suitable solvent (e.g., acetonitrile).
-
The vial is sealed, and the mixture is degassed with an inert gas.
-
The reaction mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature for 5-18 hours, with stirring.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to yield the desired indole-2-carbonitrile.
Signaling Pathways and Logical Relationships
The mechanisms of these cyanation reactions involve distinct pathways, which are crucial for understanding their reactivity and potential side reactions.
Palladium-Catalyzed Cross-Coupling Cycle
The generally accepted mechanism for palladium-catalyzed cyanation of aryl halides involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Catalytic cycle for palladium-catalyzed cyanation.
Conclusion
The cyanation of indole-2-carboxylates can be achieved through a variety of methods, each with its own set of advantages and disadvantages. For the cyanation of halo-indole-2-carboxylates, palladium-catalyzed cross-coupling with zinc cyanide remains a robust and widely used method, offering good yields. For researchers seeking safer and more environmentally friendly alternatives, potassium ferrocyanide presents a viable, non-toxic option. Looking towards greener and milder conditions, the development of decarboxylative cyanation strategies using photoredox catalysis holds significant promise, although further optimization for indole-2-carboxylic acid substrates is warranted. The selection of the most appropriate reagent will ultimately depend on the specific requirements of the synthesis, including substrate availability, functional group tolerance, and safety considerations.
References
- 1. Pd Catalyzed Cyanation [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Efficacy of different palladium catalysts for cross-coupling with "methyl 6-cyano-1H-indole-2-carboxylate"
A Comparative Guide to the Efficacy of Palladium Catalysts for Cross-Coupling Reactions with Methyl 6-Cyano-1H-indole-2-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The indole nucleus, a privileged structure in numerous biologically active compounds, often requires precise modification to explore structure-activity relationships. This compound and its derivatives are valuable synthons, with the cyano group providing a handle for further transformations and influencing the electronic properties of the indole ring. Palladium-catalyzed cross-coupling reactions are indispensable tools for the C-C and C-N bond formations necessary to elaborate these core structures.
This guide provides a comparative overview of the efficacy of various palladium catalyst systems in several key cross-coupling reactions involving derivatives of this compound. The data presented is compiled from studies on structurally analogous compounds, offering valuable insights into catalyst performance and reaction optimization. The electron-withdrawing nature of the cyano group can influence the reactivity of the indole scaffold, particularly the oxidative addition step in the catalytic cycle, making catalyst and ligand selection critical for successful transformations.[1]
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an aryl or vinyl halide and an organoboron compound. For the functionalization of the indole core, this reaction is frequently employed to introduce aryl or heteroaryl substituents. The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of indole derivatives structurally related to this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Ref. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | High | 2-Bromo-1H-indole-6-carbonitrile | [2] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 88 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | [3] |
Catalyst Performance in Heck Coupling
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes and for intramolecular cyclizations. The data below is for the Heck coupling of a 3-iodo-indole-2-carbonitrile derivative, demonstrating the feasibility of this transformation on a similar scaffold.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | None | KOAc | DMF | 80 | 24 | 81-92 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile |[3] |
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This method is invaluable for the synthesis of substituted alkynes. The following data for a 3-iodo-indole-2-carbonitrile derivative illustrates the effectiveness of a common palladium-copper catalyst system.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 24 | 81-94 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile |[3] |
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. This reaction is fundamental for the synthesis of arylamines. While specific data for the target molecule is scarce, catalyst systems for the amination of related haloindoles typically involve a palladium precursor and a bulky phosphine ligand.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ | BippyPhos | NaOtBu | Toluene | 100 | 2-24 | High | Chloro-heteroarenes with NH indoles |[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following protocols are based on representative examples of palladium-catalyzed cross-coupling reactions on indole scaffolds analogous to this compound.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-1H-indole-6-carbonitrile[2]
This protocol describes a general procedure for the Suzuki-Miyaura coupling to synthesize 6-cyano-2-phenyl-1H-indole.
Materials:
-
2-Bromo-1H-indole-6-carbonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromo-1H-indole-6-carbonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and water (0.5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile with Olefins[3]
This protocol outlines the conditions for the Heck coupling of a substituted indole with various olefins.
Materials:
-
1-Benzyl-3-iodo-1H-indole-2-carbonitrile derivative
-
Olefin (e.g., styrene, methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
Tetrabutylammonium chloride (n-Bu₄NCl)
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine the 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivative (1.0 equiv), KOAc (6.0 equiv), and n-Bu₄NCl (2.0 equiv).
-
Add Pd(OAc)₂ (4 mol%).
-
Add the desired olefin.
-
Add DMF as the solvent.
-
Stir the mixture at 80 °C for 24 hours.
-
Upon completion, cool the reaction mixture and proceed with a standard aqueous workup and extraction with an organic solvent.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile with Terminal Alkynes[3]
This protocol details the Sonogashira coupling of a substituted indole with phenylacetylene derivatives.
Materials:
-
1-Benzyl-3-iodo-1H-indole-2-carbonitrile derivative
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of the 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivative (1.0 equiv) in THF, add the terminal alkyne (1.2 equiv).
-
Add PdCl₂(PPh₃)₂ (10 mol%) and CuI (10 mol%).
-
Add Et₃N (3.0 equiv) to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
After the reaction is complete, perform an aqueous workup and extract the product with an appropriate organic solvent.
-
Purify the final compound by column chromatography.
Visualizing Reaction Pathways and Workflows
To better illustrate the relationships between the components of these reactions and the overall process, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis: A Comparative Guide to Methyl 6-Cyano-1H-indole-2-carboxylate and Its Precursors
For Immediate Release
[City, State] – In a move to support the ongoing research and development in medicinal chemistry and materials science, this guide provides a detailed spectroscopic comparison of the versatile building block, methyl 6-cyano-1H-indole-2-carboxylate, with its key precursors. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting objective experimental data and detailed methodologies.
This compound is a crucial intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and functional materials. A thorough understanding of its spectroscopic characteristics, alongside those of its precursors, is essential for efficient synthesis, reaction monitoring, and quality control.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step process. A common and effective route involves the Sonogashira coupling of methyl 4-amino-3-iodobenzoate with methyl propiolate , followed by an intramolecular cyclization to form the indole ring. This pathway offers a reliable method for constructing the desired indole scaffold.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing the product from the starting materials and for assessing the purity of the synthesized compound.
Table 1: ¹H NMR Data (ppm)
| Compound | Aromatic Protons | -NH₂ Proton | -OCH₃ Proton | Alkyne Proton | Indole NH | Indole H3 |
| Methyl 4-amino-3-iodobenzoate | ~7.8 (d), ~7.6 (dd), ~6.8 (d) | ~4.5 (s) | ~3.8 (s) | - | - | - |
| Methyl propiolate | - | - | ~3.7 (s) | ~2.9 (s) | - | - |
| This compound | ~8.1 (s), ~7.7 (d), ~7.4 (dd) | - | ~3.9 (s) | - | ~9.0 (br s) | ~7.2 (s) |
| Note: Predicted data for this compound based on typical values for similar indole structures. Actual experimental values may vary slightly. |
Table 2: ¹³C NMR Data (ppm)
| Compound | C=O Carbon | Aromatic/Indole Carbons | -OCH₃ Carbon | Alkyne Carbons | Cyano Carbon |
| Methyl 4-amino-3-iodobenzoate | ~166 | ~150, ~139, ~130, ~120, ~110, ~85 | ~52 | - | - |
| Methyl propiolate | ~153 | - | ~52 | ~78, ~75 | - |
| This compound | ~162 | ~138, ~135, ~128, ~127, ~125, ~122, ~115, ~105 | ~53 | - | ~119 |
| Note: Predicted data for this compound based on typical values for similar indole structures. Actual experimental values may vary slightly. |
Table 3: IR Spectroscopy Data (cm⁻¹)
| Compound | N-H Stretch | C≡N Stretch | C=O Stretch | C≡C Stretch |
| Methyl 4-amino-3-iodobenzoate | ~3400-3200 | - | ~1710 | - |
| Methyl propiolate | - | - | ~1720 | ~2130 |
| This compound | ~3300 | ~2230 | ~1700 | - |
| Note: Predicted data for this compound based on typical values for similar indole structures. Actual experimental values may vary slightly. |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| Methyl 4-amino-3-iodobenzoate | 277 | 246 ([M-OCH₃]⁺), 218 ([M-COOCH₃]⁺) |
| Methyl propiolate | 84 | 53 ([M-OCH₃]⁺), 29 ([CHO]⁺) |
| This compound | 200 | 169 ([M-OCH₃]⁺), 141 ([M-COOCH₃]⁺), 114 ([M-COOCH₃-HCN]⁺) |
| Note: Predicted data for this compound based on its chemical structure. |
Experimental Protocols
Synthesis of this compound
A mixture of methyl 4-amino-3-iodobenzoate (1.0 eq.), copper(I) iodide (0.1 eq.), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.) is suspended in a suitable solvent like triethylamine or a mixture of DMF and triethylamine. The mixture is degassed and placed under an inert atmosphere (e.g., argon or nitrogen). Methyl propiolate (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the starting materials are consumed (monitored by TLC or LC-MS). Upon completion of the Sonogashira coupling, a base such as potassium carbonate or sodium carbonate is added, and the temperature is raised to induce intramolecular cyclization. The reaction progress is monitored until the formation of the indole product is complete. The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer. Solid samples are analyzed as KBr pellets, and liquid samples are analyzed as thin films between NaCl plates.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The molecular ion peak and major fragmentation patterns are analyzed.
In vitro activity of "methyl 6-cyano-1H-indole-2-carboxylate" derivatives against cancer cell lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anticancer activity of various indole-2-carboxylate derivatives. The data presented is compiled from recent studies and highlights the potential of this chemical scaffold in oncology research.
Comparative In Vitro Activity of Indole-2-Carboxamide Derivatives
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various indole-2-carboxamide derivatives against a panel of human cancer cell lines. These values are indicative of the compounds' potency in inhibiting cancer cell growth in a laboratory setting.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) |
| 8c | N-(4-fluorobenzyl)indole analogue | DAOY (Pediatric Brain Cancer) | 4.10[1] |
| 8f | N-(homopiperonyl)-indoleamide analogue | DAOY (Pediatric Brain Cancer) | 3.65 (cytotoxicity), 9.91 (antiproliferative)[1] |
| 12c | BZ-IND hybrid | KNS24, BT12, BT16, DAOY (Pediatric Brain Cancer) | Exhibits remarkable cytotoxic and antiproliferative activities[1] |
| 5 | N-unsubstituted indole | KNS42 (Pediatric GBM) | 0.33[1] |
| WIN55,212-2 | Reference Compound (Non-selective CB₁R/CB₂R agonist) | KNS42 (Pediatric GBM) | 8.02[1] |
| 4 | Reference Compound (Selective CB₂R agonist) | KNS42 (Pediatric GBM) | 4.75[1] |
| 6a | Indole carboxamide derivative | P. falciparum 3D7 | 1.39[2] |
| 6b | Unsubstituted indole analogue | P. falciparum 3D7 | 8.3[2] |
| 6f | Trifluoromethyl substituted indole carboxamide | P. falciparum 3D7 | 0.4[2] |
| Va-i | Indole-based derivatives | Various Cancer Cell Lines | GI₅₀ values ranging from 26 nM to 86 nM[3] |
| Va | Indole-based derivative | EGFR | 71 ± 06 nM[3] |
| 5d | 4-morpholin-4-yl phenethyl derivative | EGFR | 89 ± 6 nM[4] |
| 5e | 2-methylpyrrolidin-1-yl phenethyl derivative | EGFR | 93 ± 8 nM[4] |
Experimental Protocols
The in vitro activity data presented in this guide was primarily obtained using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.
General Procedure for MTT Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (indole-2-carboxylate derivatives) and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate. This precipitate is then solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
IC₅₀ Calculation: The absorbance values are used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Potential Signaling Pathway: METTL3 Inhibition
Patents related to the synthesis of anticancer agents from "methyl 6-cyano-1H-indole-2-carboxylate" suggest that these compounds may act by inhibiting METTL3 (Methyltransferase-like 3). METTL3 is an enzyme responsible for the m⁶A methylation of mRNA, a modification that plays a crucial role in gene expression and has been implicated in the development and progression of various cancers. The following diagram illustrates a simplified overview of the METTL3 signaling pathway.
Caption: Simplified METTL3 signaling pathway and the potential inhibitory action of indole-2-carboxylate derivatives.
Experimental Workflow
The general workflow for the synthesis and in vitro evaluation of indole-2-carboxylate derivatives as potential anticancer agents is depicted below.
Caption: General workflow for the synthesis and in vitro evaluation of indole-2-carboxylate derivatives.
References
- 1. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different protecting group strategies for the indole nitrogen
For researchers, scientists, and drug development professionals, the strategic protection and deprotection of the indole nitrogen is a critical consideration in the synthesis of complex molecules. The inherent nucleophilicity and reactivity of the N-H bond in indoles can interfere with various synthetic transformations. Choosing an appropriate protecting group is paramount to achieving high yields and preventing unwanted side reactions. This guide provides an objective comparison of common protecting group strategies for the indole nitrogen, supported by experimental data and detailed protocols.
Key Considerations for Selecting an Indole N-Protecting Group
The ideal protecting group for the indole nitrogen should exhibit the following characteristics:
-
Ease of Introduction: The protection reaction should be high-yielding and proceed under mild conditions.
-
Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.
-
Ease of Removal: The deprotection should be efficient, selective, and occur under conditions that do not compromise the integrity of the target molecule.
-
Orthogonality: The protecting group should be cleavable under conditions that do not affect other protecting groups present in the molecule.[1]
-
Influence on Reactivity: The protecting group can influence the electronic properties and reactivity of the indole ring.[2][3]
This guide focuses on a head-to-head comparison of four widely used protecting groups: tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), Tosyl (Ts), and Benzyl (Bn).
Comparative Analysis of Protecting Groups
The following table summarizes the key features and reaction conditions for the introduction and removal of Boc, SEM, Tosyl, and Benzyl protecting groups on the indole nitrogen.
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability | Advantages | Disadvantages |
| Boc | (Boc)₂O, base (e.g., DMAP, NaH, TEA), solvent (e.g., THF, DCM)[4][5][6] | Acidic (e.g., TFA, HCl)[7][8]; Thermal[9]; Oxalyl chloride/MeOH[5][10] | Labile to strong acids and heat. | Easy to introduce and remove; Mild deprotection conditions available. | Acid lability can be a limitation; Can be cleaved during some electrophilic substitutions. |
| SEM | SEM-Cl, base (e.g., NaH), solvent (e.g., DMF)[11] | Fluoride sources (e.g., TBAF)[11]; Strong acids (e.g., TFA, HCl)[11][12]; Lewis acids (e.g., SnCl₄, MgBr₂)[13][14] | Stable to bases, mild acids, and many organometallic reagents.[11] | High stability to a wide range of conditions; Orthogonal to many other protecting groups. | Deprotection can sometimes be sluggish[11]; Reagents for introduction can be expensive. |
| Tosyl (Ts) | TsCl, base (e.g., pyridine, K₂CO₃, NaH), solvent (e.g., DMF, Dioxane)[15] | Strong base (e.g., NaOH, Cs₂CO₃)[16][17]; Reductive cleavage (e.g., Mg/MeOH, Na/NH₃)[16] | Very stable to acidic and mild basic conditions. | High stability; Electron-withdrawing nature can influence reactivity.[2] | Harsh deprotection conditions are often required.[2] |
| Benzyl (Bn) | BnBr or BnCl, base (e.g., NaH, KOH), solvent (e.g., DMF, DMSO)[18] | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[19][20]; Strong acids (e.g., TFA)[21]; Oxidative cleavage (e.g., DDQ)[21][22] | Stable to a wide range of non-reductive conditions. | Generally stable; Can be removed under neutral conditions via hydrogenolysis. | Hydrogenolysis is not compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
Experimental Data Summary
The following tables provide a summary of representative experimental data for the protection and deprotection of the indole nitrogen using the discussed protecting groups.
Table 1: N-Protection of Indole
| Protecting Group | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| Boc | Indole, (Boc)₂O, DMAP (cat.) | THF | 12 h | >95 | [4] |
| SEM | Indole, NaH, SEM-Cl | DMF | 10 h | High | [11] |
| Tosyl | Isatin, p-TsCl, K₂CO₃, Cetrimide | Dioxane | - | High | [15] |
| Benzyl | Indole, KOH, Benzyl bromide | DMSO | 45 min | 85-89 | [18] |
Table 2: N-Deprotection of Protected Indoles
| Protected Indole | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| N-Boc-indole | TFA (20-50% v/v) | DCM | - | High | [7] |
| N-Boc-indole | Oxalyl chloride (3 equiv.), MeOH | - | 1-4 h | up to 90 | [5] |
| N-SEM-indole | TBAF, TMEDA | DMF | 20 h | High | [11] |
| N-Tosyl-5-bromoindole | Cs₂CO₃ (3 equiv.) | THF/MeOH | 18 h | 98.3 | [16] |
| N-Benzyl-indole | 10% Pd/C, H₂ (balloon) | MeOH | - | High | [19] |
| 1-p-Methoxybenzylindole | DDQ | Toluene/H₂O | 71 h | 79 | [21] |
Logical Workflow for Protecting Group Selection
The selection of an appropriate protecting group is a critical step in the design of a synthetic route. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision tree for selecting an indole nitrogen protecting group.
General Experimental Workflow: Protection and Deprotection
The following diagram outlines the general experimental workflow for the protection and subsequent deprotection of an indole nitrogen.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection [mdpi.com]
- 13. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. jk-sci.com [jk-sci.com]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 22. Benzyl Ethers [organic-chemistry.org]
Benchmarking the Reactivity of the C-6 Cyano Group Against Other Electron-Withdrawing Groups
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the strategic placement of electron-withdrawing groups (EWGs) on heterocyclic scaffolds is a cornerstone of molecular design. These groups profoundly influence a molecule's reactivity, metabolic stability, and pharmacokinetic profile. Among the diverse array of EWGs, the cyano group (-CN) at the C-6 position of purine-like scaffolds holds particular significance. This guide provides an objective comparison of the C-6 cyano group's reactivity against other commonly employed EWGs—namely, the nitro (-NO₂), trifluoromethyl (-CF₃), and ester (-COOR) groups. The comparative analysis is supported by quantitative data, detailed experimental protocols, and illustrative diagrams to aid researchers in making informed decisions during the drug discovery and development process.
Quantitative Comparison of Electron-Withdrawing Strength
The electronic effect of a substituent can be quantitatively assessed using Hammett constants (σ). These constants, derived from the ionization of substituted benzoic acids, provide a measure of the inductive and resonance effects of a substituent on a reaction center. A more positive Hammett constant indicates a stronger electron-withdrawing effect.
| Electron-Withdrawing Group | Hammett Constant (σp) | Hammett Constant (σm) |
| Cyano (-CN) | +0.66 | +0.56 |
| Nitro (-NO₂) | +0.78 | +0.71 |
| Trifluoromethyl (-CF₃) | +0.54 | +0.43 |
| Ethyl Ester (-COOEt) | +0.45 | +0.37 |
Caption: Hammett constants (σp and σm) for selected electron-withdrawing groups. Data sourced from various compilations.[1][2]
The acidity of phenols is highly sensitive to the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups stabilize the corresponding phenoxide ion, leading to a lower pKa value (stronger acid). The pKa values of para-substituted phenols serve as another valuable metric for comparing the electron-withdrawing strength of these groups.
| Substituent at para-position | pKa of Substituted Phenol |
| -CN | 7.95 |
| -NO₂ | 7.14 |
| -CF₃ | ~8.7 |
| -COOCH₂CH₃ | 8.51 |
| -H (Phenol) | 9.95 |
Caption: pKa values of para-substituted phenols at 25°C. These values illustrate the acid-strengthening effect of electron-withdrawing groups.
Conceptual Framework of Electron-Withdrawing Effects
The following diagram illustrates the relative electron-withdrawing strength of the compared functional groups based on their Hammett constants. A stronger electron-withdrawing effect generally correlates with increased reactivity in nucleophilic aromatic substitution and decreased reactivity in electrophilic aromatic substitution.
Caption: Relative electron-withdrawing strength of common EWGs.**
Experimental Protocols
To empirically determine and compare the reactivity of these electron-withdrawing groups, the following experimental protocols can be employed.
Determination of Hammett Constants via Hydrolysis of Substituted Ethyl Benzoates
This experiment measures the rate of alkaline hydrolysis of a series of para-substituted ethyl benzoates. The ratio of the rate constant for a substituted ester to that of the unsubstituted ester provides the basis for calculating the Hammett constant.
Materials:
-
A series of para-substituted ethyl benzoates (p-cyano, p-nitro, p-trifluoromethyl, p-ethoxycarbonyl)
-
Ethyl benzoate (unsubstituted standard)
-
Ethanol (absolute)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Hydrochloric acid (for quenching)
-
Phenolphthalein indicator
-
Constant temperature water bath (e.g., 30°C)
Procedure:
-
Prepare equimolar solutions of each ethyl benzoate derivative in ethanol.
-
Prepare a solution of sodium hydroxide in ethanol-water.
-
Initiate the reaction by mixing the ester and sodium hydroxide solutions in a flask and placing it in the constant temperature bath.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an excess of standard hydrochloric acid.
-
Back-titrate the unreacted hydrochloric acid with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
The concentration of the ester at different time points is calculated from the amount of consumed sodium hydroxide.
-
Plot the appropriate concentration-time data to determine the second-order rate constant (k) for the hydrolysis of each ester.
-
The Hammett substituent constant (σ) is calculated using the Hammett equation: log(k/k₀) = ρσ, where k is the rate constant for the substituted benzoate, k₀ is the rate constant for the unsubstituted benzoate, and ρ is the reaction constant (defined as 1.00 for this reaction).
Spectrophotometric Determination of pKa for Substituted Phenols
This method relies on the different UV-Vis absorption spectra of the protonated (ArOH) and deprotonated (ArO⁻) forms of a phenol.
Materials:
-
A series of para-substituted phenols (p-cyano, p-nitro, p-trifluoromethyl, p-ethoxycarbonyl)
-
Buffer solutions of known pH values spanning the expected pKa range
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of each phenol in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
For each phenol, prepare a series of solutions in the different buffer systems.
-
Record the UV-Vis spectrum for each solution.
-
Identify the wavelength of maximum absorbance (λ_max) for both the acidic and basic forms of the phenol.
-
Measure the absorbance of each solution at the λ_max of the phenoxide ion.
-
The pKa can be determined by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation, or by using the following equation for each pH: pKa = pH + log([A⁻]/[HA]), where the ratio of the deprotonated to protonated species can be determined from the absorbance values.
The following diagram outlines the general workflow for the spectrophotometric determination of pKa.
Caption: Experimental workflow for pKa determination by spectrophotometry.**
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In the context of drug development, particularly with purine-based scaffolds, the reactivity of the C-6 position towards nucleophilic aromatic substitution (SₙAr) is of paramount importance for introducing diverse functionalities. The electron-withdrawing groups discussed herein play a crucial role in activating the C-6 position for such reactions.
The reactivity in SₙAr reactions is generally correlated with the ability of the EWG to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. A stronger electron-withdrawing group will lead to greater stabilization and a faster reaction rate.[3][4]
Based on the Hammett constants and general principles of SₙAr, the expected order of reactivity for a C-6 substituted purine with a leaving group at that position would be:
-NO₂ > -CN > -CF₃ > -COOR
-
Nitro (-NO₂): The nitro group is one of the most powerful activating groups for SₙAr due to its strong inductive and resonance effects, which effectively delocalize the negative charge of the Meisenheimer intermediate.
-
Cyano (-CN): The cyano group is also a very effective activating group, with strong inductive and resonance electron-withdrawing capabilities. Its linear geometry minimizes steric hindrance, making it a highly valuable substituent in synthetic strategies.
-
Trifluoromethyl (-CF₃): This group is strongly electron-withdrawing through a powerful inductive effect (-I) but lacks a resonance-withdrawing component (-M). Its activating ability is therefore significant but generally less than that of the nitro and cyano groups.
-
Ester (-COOR): The ester group is a moderately activating group. It withdraws electron density through both induction and resonance.
Conclusion
The C-6 cyano group is a potent electron-withdrawing group, rendering it highly effective in activating heterocyclic systems like purines for nucleophilic aromatic substitution. Its reactivity is surpassed only by the nitro group among the commonly used EWGs compared in this guide. The quantitative data from Hammett constants and phenol pKa values provide a clear hierarchy of electron-withdrawing strength. The choice of an EWG in drug design will depend on a balance of desired reactivity, metabolic stability, and potential for off-target effects. The experimental protocols provided herein offer a framework for researchers to quantitatively assess the reactivity of these and other substituents in their specific molecular contexts. This comparative guide serves as a valuable resource for the rational design and synthesis of novel therapeutic agents.
References
- 1. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Operational Guide for Methyl 6-Cyano-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of methyl 6-cyano-1H-indole-2-carboxylate. Given the compound's classification as harmful, adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on its hazard profile and general laboratory safety standards for handling powdered chemical compounds and substances containing a cyano group.[1][2][3][4]
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][4][5] | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (nitrile or neoprene), with double gloving recommended.[2][4] | Prevents skin contact and absorption.[1][4] Inspect gloves for integrity before each use. |
| Body Protection | A full-length, buttoned laboratory coat.[2][6][4] | Minimizes skin exposure to spills.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or work in a certified chemical fume hood.[1] | Avoids inhalation of the powdered compound. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling and Storage
A systematic approach is crucial to minimize exposure and prevent contamination when working with this compound. All handling of this compound, especially in its solid form, should be conducted in a designated area, such as a certified laboratory chemical fume hood.[2][6][7]
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before beginning any work, thoroughly review the available Safety Data Sheet (SDS) and any other relevant safety information.[1]
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that an emergency safety shower and eyewash station are accessible and have been recently tested.[2]
-
Inform colleagues in the vicinity that you will be working with a cyanide-containing compound.[6] Never work alone.[6][7]
-
-
Donning PPE:
-
Put on all required personal protective equipment as detailed in the table above before handling the chemical.
-
-
Weighing and Transfer:
-
Solution Preparation:
-
When dissolving the compound, slowly add the solid to the solvent to prevent splashing.[1]
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture absorption and contamination.[1]
-
Store away from incompatible materials such as acids and strong oxidizing agents, as contact with acids can liberate highly toxic hydrogen cyanide gas.[6][7]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to protect personnel and the environment. Manage all waste containing this compound as hazardous waste.[2]
Waste Disposal Protocol:
-
Waste Segregation:
-
Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid waste should be stored in a separate, dedicated, and labeled container.[2] Do not pour any waste down the drain.[3]
-
Sharps used with this compound must be collected in a special sharps container labeled for cyanide waste.[4]
-
-
Container Management:
-
Ensure all waste containers are kept closed except when adding waste.
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Disposal Procedure:
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. benchchem.com [benchchem.com]
- 4. uthsc.edu [uthsc.edu]
- 5. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. capotchem.cn [capotchem.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
